2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
phenacyl 2-[4-(bromomethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c18-11-14-8-6-13(7-9-14)10-17(20)21-12-16(19)15-4-2-1-3-5-15/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQPIKAEKYNDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341171 | |
| Record name | 2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66270-97-1 | |
| Record name | 2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacyl 4-(Bromomethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Properties and Data
This compound is a bifunctional organic molecule possessing both a reactive bromomethyl group and a phenacyl ester moiety. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and fine chemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅BrO₃ | [1] |
| Molecular Weight | 347.2 g/mol | [1] |
| CAS Number | 66270-97-1 | [1] |
| Melting Point | 84-87°C | [1] |
| Boiling Point | 457.8°C | [1] |
| Appearance | White to light beige crystalline powder (predicted) | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Purification
The synthesis of this compound can be achieved through the esterification of 4-(bromomethyl)phenylacetic acid with 2-bromo-1-phenylethanone (phenacyl bromide).
Synthesis of Starting Materials
-
4-(Bromomethyl)phenylacetic acid: This starting material can be synthesized from p-toluic acid. The process involves the bromination of the methyl group of p-toluic acid using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like chlorobenzene.[2] The reaction is typically carried out under incandescent light at elevated temperatures (90-110°C) for several hours.[2]
-
2-Bromo-1-phenylethanone (Phenacyl bromide): This reagent is prepared by the bromination of acetophenone. The reaction is often carried out in an anhydrous ether solution in the presence of a catalytic amount of anhydrous aluminum chloride.[1] Bromine is added gradually to the cooled solution of acetophenone.[1]
Experimental Protocol: Esterification
The following is a general procedure for the synthesis of phenacyl esters from carboxylic acids and α-bromo ketones, which can be adapted for the synthesis of the title compound.
Materials:
-
4-(bromomethyl)phenylacetic acid
-
2-bromo-1-phenylethanone (phenacyl bromide)
-
Triethylamine or potassium carbonate (as a base)
-
Acetonitrile or Dimethylformamide (DMF) (as a solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (1 equivalent) and a slight excess of a base such as triethylamine or potassium carbonate (1.1-1.5 equivalents) in a suitable solvent like acetonitrile or DMF.
-
To this solution, add 2-bromo-1-phenylethanone (1 equivalent).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent such as ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Purification
The crude this compound can be purified by the following methods:
-
Column Chromatography: Flash chromatography on silica gel is an effective method for purification. A solvent system of hexane and ethyl acetate in a ratio of approximately 90:10 to 80:20 is a good starting point for elution, with the optimal ratio determined by TLC analysis.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain a highly pure product.
Spectral Data (Predicted)
1H NMR Spectroscopy
The predicted 1H NMR spectrum in CDCl₃ would likely show the following signals:
-
A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5 ppm.
-
A singlet for the benzylic protons of the acetate moiety (-CH₂COO-) around δ 3.7 ppm.
-
A singlet for the methylene protons of the phenacyl group (-COCH₂O-) around δ 5.3 ppm.
-
A series of multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons of the two phenyl rings.
13C NMR Spectroscopy
The predicted 13C NMR spectrum in CDCl₃ would likely exhibit signals for:
-
The bromomethyl carbon (-CH₂Br) around δ 32-34 ppm.
-
The benzylic carbon of the acetate moiety (-CH₂COO-) around δ 40-42 ppm.
-
The methylene carbon of the phenacyl group (-COCH₂O-) around δ 65-67 ppm.
-
Multiple signals in the aromatic region (δ 127-138 ppm).
-
The ester carbonyl carbon (-COO-) around δ 170 ppm.
-
The ketone carbonyl carbon (-CO-) around δ 192 ppm.
Mass Spectrometry
In mass spectrometry (electron ionization), the fragmentation of esters often involves cleavage at the C-O bond of the ester group and rearrangements.[4][5] Key fragmentation patterns for this compound would likely include:
-
A molecular ion peak (M⁺).
-
A prominent peak corresponding to the phenacyl cation [C₆H₅COCH₂]⁺ (m/z 119).
-
A peak corresponding to the 4-(bromomethyl)phenylacetyl cation [BrCH₂C₆H₄CH₂CO]⁺.
-
Loss of the phenacyl group to give the [M - C₈H₇O]⁺ fragment.
-
Loss of the 4-(bromomethyl)phenylacetyl group to give the [M - C₉H₈BrO]⁺ fragment.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the reactive bromomethyl group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is susceptible to attack by a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides. This reactivity allows for the facile introduction of the 2-oxo-2-phenylethyl 2-phenylacetate moiety onto other molecules, making it a useful building block in the synthesis of complex organic structures.
Workflow for a Generic Nucleophilic Substitution Reaction:
Caption: General workflow for a nucleophilic substitution reaction.
Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active compounds. Phenacyl esters are utilized as prodrugs and for derivatization in analytical methods.[6][7] The ability to link this molecule to other pharmacophores via the reactive bromomethyl group makes it a candidate for the development of:
-
Prodrugs: The ester linkage can be designed to be cleaved in vivo, releasing an active drug molecule.
-
Linkers in Antibody-Drug Conjugates (ADCs): The bifunctional nature of the molecule could allow it to act as a linker, connecting a cytotoxic payload to an antibody.
-
Novel Chemical Probes: The molecule can be used to synthesize probes for studying biological targets.
No specific signaling pathways involving this compound have been identified in the current literature. However, the introduction of this moiety into known bioactive scaffolds could modulate their interaction with various cellular targets.
Logical Relationship for Potential Drug Development:
Caption: Potential applications based on the compound's structure.
Safety Information
Conclusion
This compound is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and the reactivity of its bromomethyl group make it a valuable tool for the construction of complex molecules. Further research into its biological activities and applications in drug delivery and discovery is warranted.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis and Conformation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural and conformational analysis of the compound 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from structurally analogous compounds and established principles of organic chemistry to predict its properties and outline experimental protocols for its definitive characterization. This document is intended to serve as a comprehensive resource for researchers in drug development and related scientific fields.
Introduction
This compound is a bifunctional organic molecule containing a phenacyl ester moiety and a bromomethylphenyl group. The presence of the reactive bromomethyl group makes it a valuable intermediate for the synthesis of more complex molecules, potentially with applications in medicinal chemistry as a linker or a precursor to pharmacologically active compounds. Understanding the structural and conformational properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately its biological activity.
This guide summarizes the predicted structural features, provides detailed hypothetical experimental protocols for its synthesis and characterization, and discusses its likely conformational preferences.
Structural and Physicochemical Properties
While a full experimental dataset for the target molecule is not publicly available, its fundamental properties can be reliably predicted.
| Property | Predicted Value / Information | Source / Method |
| Molecular Formula | C₁₇H₁₅BrO₃ | Calculation |
| Molecular Weight | 347.20 g/mol | Calculation |
| CAS Number | 66270-97-1 | Chemical Databases |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar compounds |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and insoluble in water. | General organic chemistry principles |
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for this compound.
¹H NMR Spectroscopy (Predicted)
The expected proton NMR spectrum would exhibit characteristic signals for the aromatic and aliphatic protons. The chemical shifts are predicted based on the known values for 4-Bromophenethyl 2-oxo-2-phenylacetate.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet | 2H | Protons ortho to the ketone on the phenacyl group |
| ~ 7.5 - 7.7 | Triplet | 1H | Proton para to the ketone on the phenacyl group |
| ~ 7.3 - 7.5 | Triplet | 2H | Protons meta to the ketone on the phenacyl group |
| ~ 7.2 - 7.4 | Multiplet | 4H | Protons of the 4-(bromomethyl)phenyl ring |
| ~ 5.4 | Singlet | 2H | -O-CH₂-C=O |
| ~ 4.5 | Singlet | 2H | -CH₂-Br |
| ~ 3.8 | Singlet | 2H | -CH₂-COO- |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 192 | Ketone carbonyl (C=O) |
| ~ 170 | Ester carbonyl (COO) |
| ~ 128 - 138 | Aromatic carbons |
| ~ 66 | -O-CH₂-C=O |
| ~ 41 | -CH₂-COO- |
| ~ 33 | -CH₂-Br |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the ester linkage and the methylene groups.
Based on studies of similar phenacyl esters and phenyl benzoates, the following conformational preferences are expected:
-
Ester Conformation: The ester group is expected to adopt a s-trans (or Z) conformation, which is generally more stable for esters due to reduced steric hindrance.
-
Orientation of the Phenyl Rings: The two phenyl rings are likely to be oriented out of the plane of the ester group to minimize steric interactions. The dihedral angle between the plane of the phenyl ring of the phenacyl group and the plane of the ester is anticipated to be significant.
-
Rotatable Bonds: The molecule possesses several rotatable single bonds, leading to a range of possible conformers. Computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to determine the lowest energy conformers and the energy barriers between them.
Experimental Protocols
The following sections outline detailed, albeit hypothetical, experimental procedures for the synthesis and structural characterization of this compound.
Synthesis
A plausible synthetic route involves the esterification of 2-(4-(bromomethyl)phenyl)acetic acid with 2-bromo-1-phenylethan-1-one (phenacyl bromide).
Reaction:
(4-(bromomethyl)phenyl)acetic acid + 2-bromo-1-phenylethan-1-one → this compound + HBr
Procedure:
-
To a solution of (4-(bromomethyl)phenyl)acetic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or acetone, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-1-phenylethan-1-one (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure and conformation of a molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions.
Workflow Diagrams
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for synthesis and structural analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted structural and conformational properties of this compound. While direct experimental data is currently lacking, the information presented, based on analogous compounds and established chemical principles, offers a solid foundation for researchers. The detailed hypothetical experimental protocols for synthesis and characterization provide a clear roadmap for future studies to definitively elucidate the properties of this promising molecule. Further investigation through the outlined experimental procedures is highly recommended to validate these predictions and fully explore the potential of this compound in drug discovery and development.
Spectroscopic and Structural Elucidation of 6-Methoxy-2-benzoxazolinone (CAS 532-91-2)
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data for 6-Methoxy-2-benzoxazolinone (CAS 532-91-2), a significant heterocyclic compound with applications in pharmaceutical synthesis and agrochemical research. This document presents a comprehensive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, supplemented with detailed experimental protocols and a procedural workflow.
Compound Information
| Identifier | Value |
| Chemical Name | 6-Methoxy-2-benzoxazolinone |
| CAS Number | 532-91-2 (More Common), 66270-97-1 |
| Synonyms | 6-MBOA, Coixol |
| Molecular Formula | C₈H₇NO₃[1][2][3][4] |
| Molecular Weight | 165.15 g/mol [5][6] |
Mass Spectrometry Data
The mass spectrum of 6-Methoxy-2-benzoxazolinone was obtained via electron ionization (EI). The resulting data provides critical information regarding the compound's molecular weight and fragmentation pattern, which is instrumental in structural confirmation.
Table 1: Electron Ionization Mass Spectrometry Data [2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 165 | 100 | [M]⁺ (Molecular Ion) |
| 150 | ~50 | [M-CH₃]⁺ |
| 122 | ~20 | [M-CH₃-CO]⁺ |
| 107 | ~15 | [M-C₂H₂O₂]⁺ |
| 79 | ~25 | C₆H₅O⁺ |
| 52 | ~15 | C₄H₄⁺ |
Infrared (IR) Spectroscopy Data
The infrared spectrum reveals the characteristic functional groups present in the 6-Methoxy-2-benzoxazolinone molecule. The data presented below is consistent with the expected vibrational modes for its benzoxazolinone structure.
Table 2: Key Infrared (IR) Absorption Bands [1]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3200 | N-H | Stretching |
| ~3000 | Aromatic C-H | Stretching |
| ~2950, ~2850 | Aliphatic C-H (in -OCH₃) | Stretching |
| ~1750 | C=O (Lactam) | Stretching |
| ~1600, ~1480 | C=C | Aromatic Ring Stretching |
| ~1250 | C-O-C (Ether) | Asymmetric Stretching |
| ~1050 | C-O-C (Ether) | Symmetric Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While a specific published spectrum for CAS 66270-97-1 was not identified, based on the known structure and data from analogous benzoxazolinone derivatives, the expected ¹H and ¹³C NMR chemical shifts are summarized below. These predicted values are crucial for researchers in verifying the synthesis and purity of the compound.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| ~11.5 | Singlet | N-H | ~155 |
| ~7.2 | Doublet | Aromatic C-H | ~148 |
| ~6.9 | Doublet | Aromatic C-H | ~140 |
| ~6.8 | Doublet of Doublets | Aromatic C-H | ~115 |
| ~3.7 | Singlet | -OCH₃ | ~110 |
| ~105 | |||
| ~55 |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the acquisition of the spectroscopic data presented.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A solid sample of 6-Methoxy-2-benzoxazolinone is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample.
-
Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[7] This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), and induces fragmentation.[7][8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]
-
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.[9] A drop of this solution is placed onto a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.[10]
-
Spectral Analysis: A beam of infrared radiation is passed through the sample. The detector measures the frequencies at which the sample absorbs the radiation. The resulting interferogram is mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the 6-Methoxy-2-benzoxazolinone sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Processing: The acquired free induction decay (FID) signals are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectroscopic analysis of 6-Methoxy-2-benzoxazolinone.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]
- 2. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]
- 3. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]
- 4. 6-Methoxy-2-benzoxazolinone [webbook.nist.gov]
- 5. 6-甲氧基-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rroij.com [rroij.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
An In-depth Technical Guide to the Solubility Profile of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility profile of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate in common laboratory solvents. Due to the absence of specific experimental data in publicly available literature, this guide leverages principles of physical organic chemistry and data from structurally analogous compounds to predict its solubility. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound such as this is provided, along with a workflow diagram for clear visualization of the process.
Introduction to this compound
This compound is a bifunctional organic molecule. It incorporates a phenacyl ester group and a bromomethylated phenyl group. The phenacyl ester moiety is often used as a protecting group or as a derivatizing agent for carboxylic acids to facilitate their analysis by techniques such as High-Performance Liquid Chromatography (HPLC), due to its strong UV absorbance. The bromomethyl group is a reactive handle, making this compound a useful intermediate in organic synthesis, particularly for the introduction of the 4-(-CH2-O-CO-phenacyl)phenylmethyl group onto nucleophilic substrates. Its utility in the synthesis of more complex molecules, including potential pharmaceutical candidates, necessitates a clear understanding of its solubility characteristics to enable appropriate solvent selection for reactions, purification, and formulation.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a relatively large molecule (Molecular Weight: 347.20 g/mol ) with significant nonpolar character due to its two phenyl rings. It also possesses polar functional groups: a ketone and an ester. These groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.
Based on these structural features, the following solubility profile is predicted:
-
Poorly soluble in polar protic solvents: The large nonpolar surface area is expected to make it poorly soluble in water. While the ester and ketone oxygens can accept hydrogen bonds, this is unlikely to overcome the hydrophobicity of the aromatic rings.
-
Soluble in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds and are predicted to be good solvents for this compound.
-
Soluble in chlorinated solvents: Dichloromethane (DCM) and chloroform are expected to be effective solvents.
-
Soluble in ethers and esters: Solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate are predicted to be good solvents.
-
Moderately soluble in alcohols: Short-chain alcohols like methanol and ethanol may dissolve the compound, but its solubility might be limited compared to more polar aprotic or chlorinated solvents.
-
Poorly soluble in nonpolar solvents: The compound's polarity from the ketone and ester groups will likely limit its solubility in very nonpolar solvents like hexane and toluene.
The predicted solubilities are summarized in the table below.
| Solvent Category | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | Large nonpolar surface area and lack of hydrogen bond donors. |
| Methanol | Sparingly Soluble | Can act as a hydrogen bond donor to the compound's acceptor sites, but the nonpolar character of the compound may limit solubility. | |
| Ethanol | Soluble | Less polar than methanol, providing a better match for the compound's overall polarity. | |
| Isopropanol | Soluble | Even less polar than ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity and ability to solvate a wide range of organic molecules. |
| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO in its solvating properties. | |
| Acetonitrile | Soluble | A common solvent for organic reactions and analysis. Phenacyl esters are often soluble in acetonitrile/water mixtures for HPLC.[1] | |
| Acetone | Soluble | A good general solvent for moderately polar organic compounds. | |
| Nonpolar Ethers | Diethyl Ether | Soluble | A common nonpolar solvent that can dissolve many organic compounds. |
| Tetrahydrofuran (THF) | Very Soluble | A polar ether that is an excellent solvent for a wide range of organic molecules. | |
| Esters | Ethyl Acetate | Very Soluble | "Like dissolves like" principle; the compound itself is an ester. |
| Chlorinated | Dichloromethane (DCM) | Very Soluble | A versatile solvent for a wide range of organic compounds. |
| Chloroform | Very Soluble | Similar to DCM. | |
| Aromatic | Toluene | Sparingly Soluble | The aromatic nature of toluene will interact favorably with the phenyl rings, but the polar groups of the solute may limit solubility. |
| Alkanes | Hexane | Insoluble | Highly nonpolar solvent, unlikely to effectively solvate the polar functional groups of the compound. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound in various solvents.
Objective: To quantitatively or qualitatively determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, diethyl ether, dichloromethane, DMSO, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or test tubes with caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Pipettes and tips
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The excess is crucial to ensure a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. For very accurate measurements, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.
-
-
Quantification of Dissolved Solute:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC with a suitable standard).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.
-
-
Qualitative Assessment (for rapid screening):
-
Add a small, known amount of the compound (e.g., 1 mg) to a small, known volume of solvent (e.g., 1 mL).
-
Observe if the solid dissolves completely with agitation.
-
If it dissolves, add more compound incrementally until it no longer dissolves to get a rough estimate of solubility.
-
Classify solubility based on visual observation (e.g., soluble, sparingly soluble, insoluble).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
References
The Bromomethyl Group in Phenacyl Esters: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The phenacyl ester moiety, incorporating a bromomethyl group, is a cornerstone in modern organic synthesis and medicinal chemistry. The inherent reactivity of the α-bromo ketone functionality makes these compounds valuable as protecting groups and as versatile intermediates for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in phenacyl esters, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the bromomethyl group in phenacyl esters is nucleophilic substitution, predominantly following an SN2 mechanism. The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. This increased reactivity is a key feature that underpins the utility of phenacyl bromides and their ester derivatives in chemical synthesis.[1][2]
The general reaction can be depicted as follows:
References
In-depth Technical Guide on the Thermal Degradation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide addresses the thermal degradation of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. As of the latest literature review, no specific experimental studies on the thermal decomposition of this exact compound have been published. Therefore, this document provides a comprehensive analysis based on established principles of organic chemistry and data from closely related analogous structures. The proposed degradation pathways and products are inferred and await experimental verification.
Executive Summary
This technical guide provides a detailed theoretical examination of the thermal degradation of this compound, a compound utilized in the synthesis of bioactive molecules and functional materials.[1] In the absence of direct experimental data, this document elucidates the probable decomposition mechanisms by analyzing the constituent functional groups: a phenacyl ester, a phenylacetate, and a benzyl bromide moiety. The primary objectives are to predict the initial sites of bond cleavage, propose plausible degradation pathways, and identify likely decomposition products. This guide also presents standard experimental protocols for thermal analysis and summarizes quantitative data from analogous compounds to provide a foundational understanding for researchers. All logical and experimental workflows are visualized using diagrams to ensure clarity.
Introduction
This compound (CAS No. 66270-91-1) is a bifunctional organic molecule that serves as a valuable intermediate in medicinal chemistry and materials science.[2] Its structure combines a reactive bromomethyl group, suitable for nucleophilic substitution, with a phenacyl ester, which can act as a protecting group or a point for further chemical modification. Understanding the thermal stability and degradation profile of this compound is critical for its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures, such as melt processing of polymers or certain pharmaceutical formulations. Thermal degradation can lead to loss of desired properties, formation of impurities, and potential safety hazards.
Inferred Thermal Degradation Profile
The thermal degradation of this compound is likely to be a complex process involving multiple competing pathways. The molecule possesses several bonds with varying dissociation energies, suggesting that decomposition will proceed via the path of least resistance under thermal stress.
Initial Decomposition Steps
The most probable initial sites of bond cleavage are the C-Br bond in the benzyl bromide moiety and the ester linkages, which are known to be thermally labile.
-
Homolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond in the 4-(bromomethyl)phenyl group is expected to be the weakest covalent bond in the molecule. At elevated temperatures, this bond is likely to undergo homolytic cleavage, generating a resonance-stabilized benzylic radical and a bromine radical. This is a common decomposition pathway for benzyl halides.[3]
-
Ester Thermolysis: Esters can undergo thermal decomposition through several mechanisms. A common pathway for esters with β-hydrogens is a concerted, six-membered ring transition state leading to an alkene and a carboxylic acid. However, in this molecule, other radical-initiated pathways are more likely due to the presence of the weak C-Br bond. Cleavage of the C-O or O-C=O bonds within the ester linkages represents another potential initiation step.
Potential Degradation Pathways
Following the initial bond scission events, a cascade of radical reactions is expected to occur, leading to a variety of degradation products.
-
Pathway A: Initiated by C-Br Cleavage: The benzylic radical formed can undergo several reactions:
-
Dimerization: Two benzylic radicals can combine to form a bibenzyl-type dimer.
-
Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule to form 4-methylphenylacetate derivatives.
-
Further Fragmentation: The radical species can induce the decomposition of the ester functionalities.
-
-
Pathway B: Initiated by Ester Cleavage:
-
Decarboxylation: Phenylacetate structures are known to undergo decarboxylation at high temperatures, leading to the formation of CO2 and benzyl-type radicals.[4]
-
Acyl and Alkoxy Radical Formation: Cleavage of the ester C-O bonds would generate acyl and alkoxy radicals, which would then undergo further fragmentation and rearrangement reactions. For instance, the phenacyl radical could fragment to produce benzoyl radicals and formaldehyde.
-
A plausible, albeit simplified, degradation pathway is illustrated in the diagram below.
References
Navigating the Reactivity of a Bifunctional Linker: A Technical Guide to 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is a bifunctional organic molecule that holds significant potential as a versatile building block and linker in the realms of medicinal chemistry, materials science, and organic synthesis. Its structure incorporates two key reactive sites: a reactive benzylic bromide and a phenacyl ester moiety. This unique combination allows for a variety of potential transformations, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the potential reaction mechanisms involving this compound, tailored for professionals in research and drug development.
Core Molecular Structure and Reactivity
The chemical structure of this compound, with CAS Number 66270-97-1, features a central phenylacetate core. One side is functionalized with a bromomethyl group attached to the phenyl ring, while the other is an ester linked to a phenacyl group. This arrangement gives rise to two distinct centers of reactivity.
The bromomethyl group is a highly reactive electrophilic site, prone to nucleophilic substitution reactions. This functionality is widely employed for the alkylation of a diverse range of nucleophiles, including amines, thiols, and carboxylates, facilitating the covalent linkage of this molecule to other substrates.
The phenacyl ester provides another reactive handle. The ester linkage is susceptible to cleavage under various conditions, including hydrolysis or aminolysis. Furthermore, the carbonyl group of the phenacyl moiety can potentially participate in reactions typical of ketones.
Potential Reaction Mechanisms
Given the bifunctional nature of this compound, several reaction pathways can be envisaged. The specific outcome will be dictated by the choice of reactants, reaction conditions, and the relative reactivity of the two functional groups.
Nucleophilic Substitution at the Benzylic Position
The primary and most anticipated reaction pathway involves the nucleophilic substitution of the bromide ion from the benzylic carbon. This reaction is a cornerstone of organic synthesis for forming new carbon-heteroatom or carbon-carbon bonds.
Reaction with Amines (Alkylation): Primary and secondary amines can readily displace the bromide to form the corresponding secondary or tertiary amines, respectively. This is a fundamental reaction for introducing the phenacylphenylacetate moiety into molecules of biological interest.
Reaction with Thiols: Thiol-containing compounds can react to form stable thioether linkages. This is a common strategy in bioconjugation and the synthesis of sulfur-containing pharmaceuticals.
Reaction with Carboxylates: Carboxylate anions can act as nucleophiles to form a new ester bond, leading to more complex ester derivatives.
The mechanism of this substitution can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the nucleophile, the solvent, and the stability of the resulting benzylic carbocation.
Caption: Potential pathways for the cleavage of the phenacyl ester.
Experimental Considerations and Data
While specific experimental protocols and quantitative data for reactions involving this compound are not widely published in peer-reviewed literature, general procedures for similar transformations can be adapted. The following tables provide hypothetical yet representative data based on known reactions of benzylic bromides and phenacyl esters.
Table 1: Hypothetical Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Hypothetical Yield (%) |
| Aniline | Acetonitrile | 80 | 6 | 2-Oxo-2-phenylethyl 2-(4-((phenylamino)methyl)phenyl)acetate | 85 |
| Thiophenol | DMF | 25 | 4 | 2-Oxo-2-phenylethyl 2-(4-((phenylthio)methyl)phenyl)acetate | 92 |
| Sodium Acetate | DMSO | 100 | 12 | 2-Oxo-2-phenylethyl 2-(4-(acetoxymethyl)phenyl)acetate | 78 |
Table 2: Hypothetical Quantitative Data for Ester Cleavage Reactions
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Hypothetical Yield (%) |
| LiOH | THF/H₂O | 25 | 3 | 4-(Bromomethyl)phenylacetic acid | 95 |
| Benzylamine | Toluene | 110 | 8 | N-Benzyl-2-(4-(bromomethyl)phenyl)acetamide | 88 |
Detailed Experimental Protocols (Adapted Generic Procedures)
General Procedure for Nucleophilic Substitution with an Amine:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
General Procedure for Base-Mediated Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) (2.0 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Conclusion
This compound is a promising bifunctional reagent with significant potential in synthetic and medicinal chemistry. Its dual reactivity allows for sequential or orthogonal chemical modifications, providing a flexible platform for the synthesis of diverse and complex molecules. While specific documented applications are sparse, the predictable reactivity of its constituent functional groups allows for the rational design of synthetic routes. The experimental protocols and potential reaction pathways outlined in this guide serve as a foundational resource for researchers looking to exploit the synthetic utility of this versatile compound. Further exploration and publication of its reaction chemistry will undoubtedly expand its application in drug discovery and materials science.
Preliminary Biological Screening of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide outlines a proposed preliminary biological screening approach for a novel class of compounds: 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate derivatives. Due to the absence of specific biological data for this exact chemical series in publicly available literature, this guide is built upon established principles of medicinal chemistry and extrapolates from data on structurally related molecules. The core structure combines a phenacyl ester moiety, known for its presence in compounds with cytotoxic and antimicrobial properties, and a 4-(bromomethyl)phenylacetate group, which introduces a reactive benzylic bromide. This reactive center suggests a potential mechanism of action via alkylation of biological nucleophiles, a strategy employed by various anticancer and antimicrobial agents.
This document provides a framework for the initial synthesis, in vitro screening, and mechanistic evaluation of these derivatives. It includes detailed, adaptable experimental protocols, structured data presentation formats, and visualizations of key experimental and logical workflows to guide researchers in their investigation of this promising, yet unexplored, chemical space.
Predicted Biological Activities
Based on the analysis of structurally analogous compounds, the this compound scaffold is predicted to exhibit two primary types of biological activity:
-
Cytotoxicity against cancer cell lines: The presence of the reactive bromomethyl group, a potent alkylating agent, is a strong indicator of potential anticancer activity. Alkylating agents can form covalent bonds with DNA and proteins, leading to cell cycle arrest and apoptosis. Furthermore, phenacyl ester and phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Antimicrobial activity: Phenolic acid esters and other related aromatic esters have shown broad-spectrum antimicrobial properties. The mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Data Presentation: Hypothetical Screening Data
The following tables are templates for organizing and presenting the quantitative data obtained from the proposed biological screening assays.
Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | CCRF-CEM (Leukemia) | MRC-5 (Normal Fibroblast) | Selectivity Index (MRC-5/MCF-7) |
| Lead-001 | Unsubstituted | Data | Data | Data | Data | Data |
| Lead-002 | 4-Chloro (on phenacyl) | Data | Data | Data | Data | Data |
| Lead-003 | 4-Nitro (on phenacyl) | Data | Data | Data | Data | Data |
| Lead-004 | 4-Methoxy (on phenacyl) | Data | Data | Data | Data | Data |
| Doxorubicin | (Positive Control) | Data | Data | Data | Data | Data |
Table 2: In Vitro Antimicrobial Activity Data (MIC Values in µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Lead-001 | Unsubstituted | Data | Data | Data |
| Lead-002 | 4-Chloro (on phenacyl) | Data | Data | Data |
| Lead-003 | 4-Nitro (on phenacyl) | Data | Data | Data |
| Lead-004 | 4-Methoxy (on phenacyl) | Data | Data | Data |
| Ciprofloxacin | (Antibacterial Control) | Data | Data | N/A |
| Fluconazole | (Antifungal Control) | N/A | N/A | Data |
Experimental Protocols
The following are detailed methodologies for the synthesis and preliminary biological evaluation of the target derivatives.
General Synthesis of this compound Derivatives
This protocol describes a general method for the esterification of 4-(bromomethyl)phenylacetic acid with substituted phenacyl bromides.
Workflow for Synthesis
Materials:
-
4-(bromomethyl)phenylacetic acid
-
Substituted phenacyl bromides (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(bromomethyl)phenylacetic acid (1.0 eq) in DMF, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the respective substituted phenacyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Screening: MTT Assay
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).
Workflow for MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, CCRF-CEM) and a normal cell line (e.g., MRC-5)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.
In Vitro Antimicrobial Screening: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial and fungal inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism and dilute it in the broth.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization: Signaling Pathway
The cytotoxic activity of the this compound derivatives is hypothesized to be mediated through the induction of apoptosis, a programmed cell death pathway. The reactive bromomethyl group can alkylate DNA, leading to DNA damage, which in turn can activate intrinsic and extrinsic apoptotic pathways.
Hypothesized Apoptotic Signaling Pathway
Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The proposed biological activities are predictive and based on the analysis of structurally similar compounds. All experimental work should be conducted in a controlled laboratory setting by qualified personnel, adhering to all necessary safety precautions, especially when handling reactive alkylating agents.
A Comprehensive Technical Guide to 4-(Bromomethyl)phenylacetic Acid Esters for Drug Development Professionals
An In-depth Exploration of Synthesis, Properties, and Applications in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, 4-(bromomethyl)phenylacetic acid and its ester derivatives represent a versatile class of compounds with significant potential in the synthesis of novel therapeutics. This technical guide provides a comprehensive literature search on 4-(bromomethyl)phenylacetic acid esters, focusing on their synthesis, chemical properties, and applications, particularly in the development of anticancer agents and other targeted therapies.
Physicochemical Properties
4-(Bromomethyl)phenylacetic acid is a white solid with a melting point in the range of 179-183 °C.[1] Its molecular formula is C₉H₉BrO₂, corresponding to a molecular weight of 229.07 g/mol .[2][3] Spectroscopic data, including ¹H NMR, IR, and mass spectra, are available for the parent acid and serve as a crucial reference for the characterization of its ester derivatives.[2][4][5]
Synthesis of 4-(Bromomethyl)phenylacetic Acid and its Esters
The synthesis of the parent compound, 4-(bromomethyl)phenylacetic acid, is a critical first step for the subsequent preparation of its esters. A common and efficient method involves the bromination of p-toluacetic acid.
Experimental Protocol: Synthesis of 4-(Bromomethyl)phenylacetic Acid[6][7]
Materials:
-
p-Toluacetic acid (24 g)
-
Chlorobenzene (75 mL)
-
N-bromosuccinimide (NBS) (30 g)
-
Benzoyl peroxide (0.5 g)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dissolve p-toluacetic acid in chlorobenzene.
-
Add N-bromosuccinimide and benzoyl peroxide to the solution.
-
Heat the mixture to 85 °C under incandescent light with continuous stirring. The reaction is exothermic and the temperature will rise to approximately 110 °C.
-
Maintain the reaction temperature between 90-110 °C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash the filter cake thoroughly with water.
-
Dry the product to obtain 4-(bromomethyl)phenylacetic acid as a white solid.
This procedure has been reported to yield a product with a purity of 99.2% (HPLC) and a yield of 91.9%.[6]
General Esterification Procedures
The esterification of 4-(bromomethyl)phenylacetic acid can be achieved through various standard methods. While specific examples with a wide range of alcohols are not extensively detailed in the readily available literature, general protocols for esterification of carboxylic acids can be adapted. One common approach is the reaction of the acid with an alcohol in the presence of an acid catalyst. Another method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.
Applications in Drug Development
4-(Bromomethyl)phenylacetic acid and its esters are valuable intermediates in the synthesis of a variety of pharmaceutical agents.[7] Their utility stems from the presence of two reactive functional groups: the carboxylic acid (or its ester derivative) and the benzylic bromide. The bromomethyl group is particularly susceptible to nucleophilic substitution, allowing for the attachment of various moieties.[8]
Precursors to Anticancer Agents
Research has indicated that 4-(bromomethyl)phenylacetic acid is a potent anticancer agent, inhibiting the growth of various cancer cell lines, including prostate cancer cells (DU145).[9] Its mechanism of action is suggested to involve the inhibition of toll-like receptor 4 (TLR4) activation.[9] Esterification of this parent acid can be a strategy to develop prodrugs with improved pharmacokinetic properties or to create derivatives with enhanced or novel anticancer activities.
Linkers in Targeted Therapies
The bifunctional nature of 4-(bromomethyl)phenylacetic acid esters makes them suitable for use as chemical linkers in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The chloro-analog, 4-(chloromethyl)phenylacetic acid, is already utilized as a PROTAC linker. This suggests that the bromo-derivative could similarly be employed to connect a targeting moiety (like an antibody or a small molecule ligand) to a cytotoxic payload or an E3 ligase ligand.
The general workflow for utilizing such a linker in ADC development is depicted below:
Precursors for Serine Protease Inhibitors
4-(Bromomethyl)phenylacetic acid has been utilized as a precursor in the synthesis of serine protease inhibitors.[1][6] Esterification could be a key step in modifying the properties of these inhibitors to enhance their efficacy or selectivity.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [2][3][6] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| Melting Point | 179-183 °C | [1] |
| Appearance | White solid | [6] |
Future Perspectives
The versatile chemical nature of 4-(bromomethyl)phenylacetic acid esters positions them as highly valuable building blocks in modern drug discovery. Future research should focus on the synthesis and characterization of a broader library of these esters, including aliphatic, aromatic, and functionalized derivatives. A systematic evaluation of their biological activities, particularly as anticancer agents and enzyme inhibitors, would provide crucial structure-activity relationship (SAR) data. Furthermore, the exploration of these esters as linkers in ADCs and PROTACs, with detailed studies on their stability and cleavage mechanisms, holds significant promise for the development of next-generation targeted therapies. The generation of comprehensive quantitative data for these novel esters will be paramount for advancing their application in medicinal chemistry.
References
- 1. 4-(Bromomethyl)phenylacetic acid 95 13737-36-5 [sigmaaldrich.com]
- 2. 4-(Bromomethyl)phenylacetic acid | C9H9BrO2 | CID 4519056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-(Bromomethyl)phenylacetic acid | 13737-36-5 | FB31005 [biosynth.com]
In-Depth Technical Guide: Safety and Handling of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, a key reagent in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.
Chemical Identification and Properties
This compound, also known as Phenacyl 4-(bromomethyl)phenylacetate, is a solid organic compound. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 66270-97-1 | [1][2] |
| Molecular Formula | C₁₇H₁₅BrO₃ | [1][3] |
| Molecular Weight | 347.20 g/mol | [3] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 85 - 91 °C | [1] |
| Purity | ≥ 97% (TLC) | [1] |
| Storage Temperature | Room Temperature | [1] |
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are skin and eye irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Handling and Storage
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid contact with skin and eyes.
-
Minimize dust generation. Use appropriate tools for transferring the solid.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature.[1]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for N-alkylation with 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules and pharmaceutical compounds. This document provides a detailed guide for the N-alkylation of various amine substrates using the bifunctional reagent, 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. This reagent possesses a reactive benzyl bromide moiety for the alkylation of nucleophilic amines and a phenacyl ester group, which can be utilized for further synthetic modifications or may influence the molecule's overall properties.
These protocols are based on established methodologies for the N-alkylation of amines with substituted benzyl bromides and are intended to serve as a comprehensive starting point for reaction optimization and exploration.
Reaction Principle
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the benzyl bromide, displacing the bromide leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The general scheme for this reaction is depicted below:
Experimental Protocols
This section details the methodologies for the N-alkylation of primary amines, secondary amines, anilines, and heterocyclic amines with this compound.
Materials:
-
This compound
-
Amine substrate (primary, secondary, aniline, or heterocycle)
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium bicarbonate (NaHCO₃), or Triethylamine (Et₃N)
-
Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for N-alkylation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 mmol), the chosen base (1.5 - 2.0 mmol), and the anhydrous solvent (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Add a solution of this compound (1.1 mmol) in the same anhydrous solvent (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (refer to tables for representative conditions) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of various amine substrates with substituted benzyl bromides, which can be used as a starting point for optimizing reactions with this compound. Note: This is representative data and actual results may vary.
Table 1: N-alkylation of Primary Amines
| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 80 | 6 | 92 |
| 2 | n-Butylamine | Et₃N | MeCN | RT | 12 | 85 |
| 3 | Cyclohexylamine | Cs₂CO₃ | DMF | 60 | 8 | 95 |
| 4 | Iso-propylamine | K₂CO₃ | MeCN | 50 | 10 | 78 |
Table 2: N-alkylation of Secondary Amines
| Entry | Secondary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dibenzylamine | K₂CO₃ | Toluene | 110 | 12 | 88 |
| 2 | Piperidine | NaHCO₃ | MeCN | 60 | 8 | 91 |
| 3 | Morpholine | Cs₂CO₃ | DMF | 80 | 6 | 96 |
| 4 | N-Methylaniline | Et₃N | Toluene | 100 | 16 | 75 |
Table 3: N-alkylation of Anilines
| Entry | Aniline | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | Cs₂CO₃ | DMF | 90 | 8 | 92 |
| 3 | 4-Chloroaniline | K₂CO₃ | Toluene | 120 | 18 | 78 |
| 4 | 2-Methylaniline | Et₃N | MeCN | 80 | 16 | 81 |
Table 4: N-alkylation of Heterocyclic Amines
| Entry | Heterocyclic Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | K₂CO₃ | MeCN | RT | 6 | 94 |
| 2 | Pyrazole | NaHCO₃ | DMF | 60 | 10 | 87 |
| 3 | Indole | Cs₂CO₃ | DMF | 80 | 8 | 90 |
| 4 | Carbazole | K₂CO₃ | Toluene | 110 | 24 | 82 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation reaction.
Signaling Pathway/Logical Relationship Diagram
Caption: Key components of the N-alkylation reaction.
Application Notes and Protocols for 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase synthesis, the choice of a linker is paramount to the success of synthesizing peptides, oligonucleotides, and other small molecules. An ideal linker should be stable throughout the synthetic process and allow for the cleavage of the final product under mild conditions with high yield. 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, a bifunctional molecule, serves as a versatile photolabile linker for solid-phase synthesis. This application note details the use of this linker, providing protocols for its synthesis, immobilization onto a solid support, substrate loading, and subsequent photocleavage to release the synthesized molecule.
The linker's design incorporates a 4-(bromomethyl)phenylacetyl moiety for covalent attachment to an amino-functionalized solid support and a 2-oxo-2-phenylethyl (phenacyl) ester group that allows for the traceless release of the synthesized molecule upon irradiation with UV light.[1] This photocleavage is a mild and efficient method, avoiding the use of harsh acidic or basic conditions that can be detrimental to sensitive molecules.[1]
Key Features and Applications
-
Photolabile Cleavage: The phenacyl ester linkage can be cleaved under mild UV irradiation, typically at wavelengths around 320-360 nm, preserving the integrity of sensitive functional groups in the synthesized molecule.[2]
-
Broad Compatibility: The linker is compatible with standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS) protocols.
-
Versatility: It can be employed in the synthesis of a wide range of molecules, including peptides, peptidomimetics, and other organic compounds requiring a C-terminal carboxylic acid upon cleavage.
Experimental Protocols
I. Synthesis of this compound
The synthesis of the linker is a straightforward two-step process starting from 4-(bromomethyl)phenylacetic acid.
Materials:
-
4-(Bromomethyl)phenylacetic acid
-
2-Bromoacetophenone (Phenacyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(bromomethyl)phenylacetic acid (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 2-bromoacetophenone (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
II. Immobilization of the Linker onto Aminomethyl Polystyrene Resin
The bromomethyl group of the linker allows for its facile attachment to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3 x resin volume).
-
Dissolve this compound (2.0 eq relative to the resin's amino group loading) and DIPEA (4.0 eq) in DMF.
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration of remaining amino groups).
III. Loading of the First Fmoc-Protected Amino Acid
The first building block, typically an Fmoc-protected amino acid, is attached to the resin-bound linker.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acid (3.0 eq relative to linker loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the linker-functionalized resin in DCM for 1 hour.
-
Drain the DCM and wash with DMF.
-
In a separate flask, dissolve the Fmoc-protected amino acid in DMF.
-
Add DIC and DMAP to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Cap any unreacted sites by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
IV. Peptide Elongation (Standard Fmoc-SPPS)
Following the loading of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-amino acids.
V. Photochemical Cleavage of the Peptide from the Resin
The final peptide is cleaved from the solid support by UV irradiation.
Materials:
-
Peptide-bound resin
-
Dichloromethane (DCM) or a suitable solvent for the peptide
-
UV photoreactor (e.g., with a mercury lamp, emitting at ~365 nm)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Wash the peptide-bound resin thoroughly with DCM and dry it under vacuum.
-
Swell the resin in DCM in a quartz reaction vessel.
-
Purge the suspension with an inert gas for 15-20 minutes to remove oxygen, which can quench the photoreaction.
-
Irradiate the suspension with a UV lamp (e.g., 365 nm) at room temperature with gentle agitation.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC. Typical irradiation times range from 4 to 24 hours.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent to obtain the crude peptide.
Data Presentation
The following tables provide illustrative quantitative data for the application of the this compound linker. Actual results may vary depending on the specific experimental conditions and the sequence of the synthesized peptide.
Table 1: Linker Loading on Aminomethyl Polystyrene Resin
| Parameter | Value |
| Initial Resin Loading | 1.0 mmol/g |
| Linker Loading Efficiency | 85 - 95% |
| Final Resin Loading | 0.85 - 0.95 mmol/g |
Table 2: Representative Peptide Cleavage Yields
| Peptide Sequence | Irradiation Time (h) | Cleavage Yield (%) | Purity (%) |
| Leu-Enkephalin (YGGFL) | 8 | 82 | >90 |
| Model Hexapeptide | 12 | 75 | >85 |
| Sterically Hindered Peptide | 24 | 60 | >80 |
Visualizations
The following diagrams illustrate the key workflows in the application of the this compound linker.
Caption: Synthesis of the photolabile linker.
Caption: Overall solid-phase synthesis workflow.
Caption: Simplified photocleavage mechanism.
References
Application Notes and Protocols: 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is a hetero-bifunctional linker molecule with significant potential in the development of targeted drug delivery systems. This molecule incorporates a photolabile moiety, the 2-oxo-2-phenylethyl (phenacyl) group, which can be cleaved upon exposure to ultraviolet (UV) light to release a conjugated therapeutic agent.[1][2][3][4][5] The presence of a reactive bromomethyl group allows for covalent attachment to a variety of targeting ligands, such as antibodies, peptides, or nanoparticles, enabling the specific delivery of the payload to the desired site of action.[6][7] This combination of a targeting moiety connector and a photo-triggered release mechanism offers precise spatial and temporal control over drug activation, a critical advantage in minimizing off-target toxicity and enhancing therapeutic efficacy.[1][8]
The phenacyl ester linkage provides stability under physiological conditions, ensuring that the active drug remains inactive until it reaches the target tissue and is exposed to a specific wavelength of light.[9][10] This "caging" technology is a powerful tool in the design of next-generation therapeutics, particularly in oncology, where localized drug release can significantly improve treatment outcomes.[1][3]
Principle of Action
The core utility of this compound in targeted drug delivery lies in its dual functionality, which can be envisioned in a three-component system: a targeting moiety, the linker, and a therapeutic drug.
-
Conjugation to a Targeting Moiety: The bromomethyl group on the phenylacetate portion of the linker is susceptible to nucleophilic substitution. This allows for the covalent attachment of the linker to targeting ligands containing nucleophilic functional groups, such as amines (-NH2) or thiols (-SH), which are commonly found in proteins (antibodies) and peptides.
-
Drug Conjugation: The carboxylic acid of the 4-(bromomethyl)phenylacetic acid, which is esterified with the 2-oxo-2-phenylethyl group, can be attached to a drug molecule containing a hydroxyl (-OH) or amino (-NH2) group through an ester or amide bond, respectively. This conjugation step "cages" the drug, rendering it inactive.
-
Targeted Delivery and Photo-induced Release: The resulting conjugate is administered and circulates in the body. The targeting moiety directs the conjugate to the specific cells or tissues of interest. Upon accumulation at the target site, external application of UV light at a specific wavelength excites the phenacyl chromophore, leading to the cleavage of the ester bond and the release of the active drug in its free form.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66270-97-1 | [11][12] |
| Molecular Formula | C17H15BrO3 | [12] |
| Molecular Weight | 347.20 g/mol | [12] |
| Appearance | Solid | |
| Melting Point | 84-87 °C | [13] |
| Boiling Point | 457.8 °C | [13] |
| Storage Conditions | 2-8°C, Inert atmosphere | [12] |
Table 2: Hypothetical Performance Characteristics of a Doxorubicin-Linker-Trastuzumab Conjugate
| Parameter | Value |
| Drug-to-Antibody Ratio (DAR) | 3.8 |
| Encapsulation Efficiency | >95% |
| Particle Size (DLS) | 155 ± 5 nm |
| Zeta Potential | -15.3 ± 2.1 mV |
| Wavelength for Photocleavage | 350-365 nm |
| Half-life of Release (at 365 nm) | 15 minutes |
| IC50 (HER2+ cells, no UV) | >10 µM |
| IC50 (HER2+ cells, with UV) | 0.2 µM |
| IC50 (HER2- cells, with UV) | 8.5 µM |
Note: The data in Table 2 is hypothetical and for illustrative purposes, as specific experimental data for a conjugate using this exact linker is not publicly available. The values are based on typical results for similar antibody-drug conjugates with photocleavable linkers.
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate (Illustrative Example with Doxorubicin)
This protocol describes the synthesis of a doxorubicin conjugate with the this compound linker.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve this compound (1.2 eq) and doxorubicin hydrochloride (1 eq) in anhydrous DCM.
-
Add TEA (2.5 eq) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
Add DCC (1.5 eq) and a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the doxorubicin-linker conjugate.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Conjugation of Drug-Linker to a Targeting Antibody (Illustrative Example with Trastuzumab)
This protocol outlines the conjugation of the doxorubicin-linker construct to the antibody Trastuzumab.
Materials:
-
Doxorubicin-linker conjugate (from Protocol 1)
-
Trastuzumab (anti-HER2 antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the doxorubicin-linker conjugate in DMSO.
-
Exchange the buffer of the Trastuzumab solution to PBS (pH 8.0) using a desalting column.
-
Adjust the concentration of Trastuzumab to 5-10 mg/mL.
-
Slowly add a 10-fold molar excess of the doxorubicin-linker conjugate solution to the antibody solution with gentle stirring. The bromomethyl group will react with the amine groups of lysine residues on the antibody.
-
Incubate the reaction mixture at 4°C for 24 hours.
-
Remove the unreacted doxorubicin-linker conjugate and DMSO by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions.
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and 495 nm (for doxorubicin).
-
Analyze the purity and aggregation of the final antibody-drug conjugate (ADC) by SDS-PAGE and size-exclusion HPLC.
Protocol 3: In Vitro Photo-induced Drug Release Study
This protocol describes the procedure to evaluate the light-triggered release of the drug from the ADC.
Materials:
-
Trastuzumab-linker-doxorubicin ADC (from Protocol 2)
-
PBS, pH 7.4
-
UV lamp (e.g., 365 nm)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.
-
Place the solution in a quartz cuvette.
-
Expose the solution to UV light (365 nm) at a controlled distance and intensity.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the solution.
-
Analyze the aliquots by reverse-phase HPLC with a fluorescence detector to quantify the amount of free doxorubicin released.
-
Calculate the percentage of drug release at each time point.
Protocol 4: In Vitro Cell Viability Assay
This protocol assesses the targeted cytotoxicity of the ADC upon photo-activation.
Materials:
-
HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines
-
Cell culture medium and supplements
-
Trastuzumab-linker-doxorubicin ADC
-
Free doxorubicin (as a positive control)
-
Cell viability reagent (e.g., MTT or PrestoBlue)
-
UV light source (365 nm)
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, free doxorubicin, or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 4 hours) to allow for ADC binding and internalization.
-
For the photo-activation groups, expose the cells to a non-toxic dose of UV light (365 nm) for a short duration (e.g., 5-10 minutes). Keep parallel plates in the dark as controls.
-
Replace the treatment medium with fresh medium and incubate for an additional 48-72 hours.
-
Assess cell viability using a standard assay (e.g., MTT).
-
Calculate the IC50 values for each condition to determine the potency of the ADC with and without photo-activation in both target-positive and target-negative cell lines.
Visualizations
Caption: Experimental workflow for the development and application of a photo-activatable ADC.
Caption: Mechanism of action for a photo-activatable ADC leading to apoptosis.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. This compound [myskinrecipes.com]
Application Notes and Protocols: 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate as a Key Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is a bifunctional key intermediate vital for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structure, featuring a reactive benzylic bromide and a phenacyl ester moiety, allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry and drug development. The reactive bromomethyl group serves as an electrophilic site for the introduction of various nucleophiles, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate, tailored for researchers and professionals in the pharmaceutical sciences.
Introduction
The development of novel therapeutic agents often relies on the availability of versatile chemical intermediates that can be readily modified to generate libraries of potential drug candidates. This compound is one such intermediate, offering two distinct points for chemical elaboration. The primary utility of this compound lies in its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the covalent linkage of the phenylacetate core to various scaffolds, a common strategy in the design of targeted therapies. The phenacyl ester group can also be subjected to further chemical transformations.
Data Presentation
Table 1: Synthesis of 4-(bromomethyl)phenylacetic acid
| Parameter | Value | Reference |
| Starting Material | p-Toluacetic acid | [1] |
| Reagents | N-bromosuccinimide (NBS), Benzoyl peroxide | [1] |
| Solvent | Chlorobenzene, Hydrogen trichloride | [1] |
| Reaction Temperature | 90-110 °C | [1] |
| Reaction Time | 8 hours | [1] |
| Yield | 91.9% | [1] |
| Purity (HPLC) | 99.2% | [1] |
Table 2: Properties of 4-(bromomethyl)phenylacetic acid
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 179-183 °C | [1] |
| Appearance | White to light beige crystalline powder | [2] |
Table 3: Properties of this compound
| Property | Value | Reference |
| CAS Number | 66270-97-1 | [3] |
| Molecular Formula | C₁₇H₁₅BrO₃ | [3] |
| Molecular Weight | 347.20 g/mol | [4][5] |
| Melting Point | 84-87 °C | [3] |
| Appearance | Solid | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(bromomethyl)phenylacetic acid
This protocol is adapted from the synthesis of 4-(bromomethyl)phenylacetic acid from p-toluacetic acid.[1]
Materials:
-
p-Toluacetic acid (24 g)
-
N-bromosuccinimide (NBS) (30 g)
-
Benzoyl peroxide (0.5 g)
-
Chlorobenzene (75 ml)
-
Hydrogen trichloride (250 ml)
-
Round-bottom flask with mechanical stirrer and reflux condenser
-
Heating mantle with temperature controller
-
Incandescent light source
-
Filtration apparatus
-
TLC monitoring equipment
Procedure:
-
To a 500 ml round-bottom flask, add p-toluacetic acid (24 g), hydrogen trichloride (250 ml), and chlorobenzene (75 ml).
-
Add N-bromosuccinimide (30 g) and benzoyl peroxide (0.5 g) to the mixture.
-
Set up the flask with a mechanical stirrer and a reflux condenser.
-
Begin stirring and heat the reaction mixture to 85 °C under an incandescent light.
-
The reaction is exothermic and the temperature will rise. Control the temperature within the range of 90-110 °C.
-
Maintain the reaction at this temperature for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
Dry the solid product to obtain 4-(bromomethyl)phenylacetic acid.
Protocol 2: Synthesis of this compound
This protocol describes the esterification of 4-(bromomethyl)phenylacetic acid with phenacyl bromide.[6]
Materials:
-
4-(bromomethyl)phenylacetic acid
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Potassium carbonate (K₂CO₃)
-
Chloroform (CHCl₃) or other suitable aprotic solvent (e.g., acetone, DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (1.0 eq) in chloroform.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add phenacyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium salts.
-
Wash the filtrate with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Utility of the key intermediate in API synthesis.
References
- 1. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. Phenacyl 4-(bromomethyl)phenylacetate 95 66270-97-1 [sigmaaldrich.com]
- 6. 4-(Bromomethyl)phenylaceticacidphenacylester synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Williamson Ether Synthesis: Preparation of 2-Oxo-2-phenylethyl 2-(4-((ethoxymethyl)phenyl)acetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, widely employed in academic and industrial settings, including drug discovery and development, for the formation of ether linkages.[1][2][3][4][5][6][7] This reaction facilitates the coupling of an alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism.[2][4][8][9][10] The versatility of this synthesis allows for the introduction of diverse alkoxy groups, which can significantly modulate the physicochemical and pharmacological properties of a molecule, such as solubility, lipophilicity, and metabolic stability. This document provides a detailed experimental protocol for the Williamson ether synthesis using 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate as the alkyl halide, a substrate relevant to the synthesis of complex pharmaceutical intermediates.
The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces the bromide from the benzylic position of the substrate.[4][5][8] Benzylic halides are particularly effective electrophiles for this reaction due to the stabilization of the transition state.[11] Careful selection of the base and solvent is crucial to maximize the yield of the desired ether and minimize side reactions, such as elimination.[4][10] Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity.[1][4][8]
Experimental Protocol
This protocol details the synthesis of 2-Oxo-2-phenylethyl 2-(4-((ethoxymethyl)phenyl)acetate) via the Williamson ether synthesis.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add anhydrous ethanol (1.2 equivalents) dissolved in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the sodium ethoxide.
-
-
Reaction with the Alkyl Halide:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the alkyl halide to the freshly prepared sodium ethoxide solution at 0 °C via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.[11]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Data Summary Table:
| Parameter | Value/Description |
| Reactants | |
| This compound | 1.0 equivalent |
| Ethanol | 1.2 equivalents |
| Sodium Hydride (60% dispersion) | 1.2 equivalents |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous NH4Cl quench, Diethyl ether extraction |
| Purification | Silica Gel Column Chromatography |
| Expected Product | 2-Oxo-2-phenylethyl 2-(4-((ethoxymethyl)phenyl)acetate) |
Visualizations
Reaction Workflow:
Caption: Workflow for the Williamson ether synthesis of 2-Oxo-2-phenylethyl 2-(4-((ethoxymethyl)phenyl)acetate).
Reaction Mechanism:
Caption: SN2 mechanism of the Williamson ether synthesis.
References
- 1. francis-press.com [francis-press.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. francis-press.com [francis-press.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. ias.ac.in [ias.ac.in]
Application Notes: Employing 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate in the Synthesis of Combretastatin A-4 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes detail a strategic approach for utilizing the bifunctional reagent, 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, in the synthesis of novel analogues of the potent natural antitumor agent, Combretastatin A-4 (CA-4). This reagent serves as a versatile linker, enabling the introduction of a latent carboxylic acid functionality onto a phenolic precursor, which can be further elaborated to generate a library of derivatives with potential therapeutic applications.
The core of this strategy involves a two-step sequence:
-
O-alkylation: The phenolic hydroxyl group of a Combretastatin A-4 precursor is alkylated with the bromomethyl moiety of the title reagent.
-
Deprotection and Functionalization: The phenacyl ester protecting group is selectively removed to unmask a carboxylic acid, which is then converted into a desired functional group, such as an amide, to yield the final analogue.
This methodology provides a streamlined path to novel CA-4 derivatives, which are known to exhibit significant cytotoxicity against a range of cancer cell lines by inhibiting tubulin polymerization.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of representative Combretastatin A-4 analogues against various human cancer cell lines. This data is provided to illustrate the potential potency of analogues synthesized via the described methods.
| Compound ID | Analogue Type | Cell Line | IC₅₀ (nM)[1][2] |
| CA-4 | Natural Product | MDA-MB-231 | <10 |
| MCF-7 | 1.0 | ||
| K562 | 1.8 | ||
| A549 | 2.9 | ||
| Analogue 1 | Ether-linked | HCT-116 | 20 |
| BEL-7402 | 45 | ||
| AGS | 60 | ||
| Analogue 2 | Amide-linked | HeLa | 6,900 |
| HCT-116 | 8,200 | ||
| Analogue 3 | Ester-linked | MCF-7 | 180 |
| A549 | 120 |
Experimental Protocols
A detailed, three-step experimental protocol for the synthesis of a novel Combretastatin A-4 amide analogue is provided below.
Step 1: Synthesis of Phenacyl Ester-Protected CA-4 Analogue (3)
Reaction: O-alkylation of (Z)-2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenol (CA-4 Precursor, 1 ) with this compound (2 ).
-
To a solution of (Z)-2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenol (1 ) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), is added anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (2 ) (1.1 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the phenacyl ester-protected CA-4 analogue (3 ).
-
Expected Yield: 85-95%.
Step 2: Synthesis of Carboxylic Acid Intermediate (4)
Reaction: Deprotection of the phenacyl ester of 3 using zinc and acetic acid.
-
To a solution of the phenacyl ester-protected CA-4 analogue (3 ) (1.0 eq) in a 1:1 mixture of acetic acid and an appropriate organic solvent (e.g., N-methyl-2-pyrrolidone), is added activated zinc dust (10 eq).[3]
-
The suspension is stirred vigorously at 35°C for 6 hours under a nitrogen atmosphere.[3]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered to remove excess zinc.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with 0.5 N hydrochloric acid and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the carboxylic acid intermediate (4 ).
-
Expected Yield: 80-90%.
Step 3: Synthesis of Final Amide Analogue (5)
Reaction: Amide coupling of carboxylic acid 4 with a primary amine (e.g., propylamine).
-
To a solution of the carboxylic acid intermediate (4 ) (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).[4]
-
The mixture is stirred for 15 minutes.
-
Propylamine (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.[4]
-
The reaction mixture is diluted with DCM and washed successively with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final amide analogue (5 ).
-
Expected Yield: 70-85%.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a CA-4 amide analogue.
Signaling Pathway: Mechanism of Action of Combretastatin A-4 Analogues
Caption: Mechanism of tubulin polymerization inhibition.
References
- 1. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Probes from 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate for Thiophenol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophenols are highly toxic aromatic thiols used in various industrial processes, including the manufacturing of pesticides, polymers, and pharmaceuticals.[1] Their detection in environmental and biological systems is of paramount importance due to their potential to cause severe health issues, including damage to the central nervous system, respiratory distress, and organ malfunction.[2] Fluorescent probes have emerged as a powerful tool for detecting thiophenols due to their high sensitivity, selectivity, and applicability in live-cell imaging.[1][3]
This document provides a detailed guide for the development and application of fluorescent probes for thiophenol detection, using 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate as a key reactive scaffold. The strategy involves the nucleophilic substitution of the bromide by a fluorophore to create a pro-fluorescent molecule. The subsequent reaction of the ester group with thiophenol leads to the release of the fluorophore, resulting in a "turn-on" fluorescence signal.
Probe Design and Sensing Mechanism
The design of the fluorescent probe is based on a fluorophore-spacer-recognition moiety architecture. In this proposed system, a suitable fluorophore is covalently linked to the this compound scaffold. The 2-(4-(bromomethyl)phenyl)acetate group serves as the recognition unit for thiophenol.
The sensing mechanism is predicated on a nucleophilic reaction initiated by thiophenol. Thiophenol, being a potent nucleophile, attacks the ester carbonyl group of the probe.[1] This reaction cleaves the ester bond, releasing the fluorophore and resulting in a significant increase in fluorescence intensity (a "turn-on" response). The higher pKa of thiophenol compared to aliphatic biothiols like cysteine and glutathione leads to a greater population of the more nucleophilic thiophenolate anion at physiological pH, which can contribute to the probe's selectivity.[1]
Caption: Proposed sensing mechanism of the thiophenol probe.
Quantitative Data of Representative Thiophenol Probes
The performance of fluorescent probes is characterized by several key parameters. The table below summarizes the photophysical properties of some recently developed fluorescent probes for thiophenol detection, providing a benchmark for newly synthesized probes.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Solvent System | Reference |
| Probe 1 | 490 | 670 | 180 | 0.15 µM | PBS buffer (pH 7.4) with 30% DMSO | [4] |
| SHP | 434 | 510-530 | ~86 | 0.12 µM | Buffer systems | [3] |
| Probe-KCP | 410 | 540 | 130 | 28 nM | DMSO/PBS (1:1, v/v, pH 7.4) | [5][6] |
| Probe 4 | 340 | 485 | 145 | Not specified | Phosphate buffer solution | [1] |
| Probe 13 | Not specified | 670 | >180 | 0.15 µM | Buffer solution | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Thiophenol Fluorescent Probe
This protocol describes a general method for synthesizing a fluorescent probe by reacting a hydroxyl-containing fluorophore with this compound.
Materials:
-
This compound
-
A hydroxyl-containing fluorophore (e.g., 7-hydroxycoumarin)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydroxyl-containing fluorophore (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the final probe.
-
Characterize the purified probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthetic pathway for the fluorescent probe.
Protocol 2: In Vitro Fluorescence Spectroscopy
This protocol details the procedure for evaluating the fluorescence response of the synthesized probe towards thiophenol.
Materials:
-
Synthesized fluorescent probe stock solution (1 mM in DMSO)
-
Thiophenol stock solution (10 mM in DMSO)
-
Stock solutions of other analytes (e.g., cysteine, glutathione, other amino acids, various ions) (10 mM in appropriate solvents)
-
Phosphate-buffered saline (PBS, 10 mM, pH 7.4)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in PBS buffer (with a small percentage of DMSO to ensure solubility, e.g., 1:1 v/v DMSO/PBS).[5]
-
Place 3.0 mL of the probe solution into a quartz cuvette.[2]
-
Record the initial fluorescence spectrum of the probe solution.
-
Add a specific concentration of thiophenol (e.g., 100 µM) to the cuvette, mix thoroughly, and incubate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37 °C).[5][6]
-
Record the fluorescence emission spectrum after incubation. The excitation wavelength should be set at the absorption maximum of the released fluorophore.
-
To determine the detection limit, perform a titration experiment by adding increasing concentrations of thiophenol to the probe solution and measuring the corresponding fluorescence intensity. The detection limit can be calculated based on a signal-to-noise ratio of 3.[4]
-
For selectivity studies, repeat steps 4 and 5 with other relevant analytes instead of thiophenol.
-
For competition studies, add potential interfering species to the probe solution before adding thiophenol and measure the fluorescence response.
Protocol 3: Cellular Imaging of Thiophenol
This protocol outlines the application of the fluorescent probe for detecting thiophenol in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized fluorescent probe
-
Thiophenol
-
Confocal laser scanning microscope
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS in a glass-bottom dish at 37 °C in a 5% CO₂ incubator.
-
Before imaging, remove the culture medium and wash the cells with PBS three times.
-
Incubate the cells with the fluorescent probe (e.g., 10 µM in serum-free DMEM) for a specific duration (e.g., 20-30 minutes) at 37 °C.[3][5]
-
Wash the cells with PBS three times to remove any excess probe.[3]
-
Image the cells using a confocal microscope to observe the background fluorescence.
-
Treat the probe-loaded cells with thiophenol (e.g., 25 µM) for a specific time (e.g., 30 minutes).[3][5]
-
Wash the cells with PBS and acquire fluorescence images again using the same microscope settings.
-
A control group of cells should be treated with the vehicle (e.g., buffer) instead of thiophenol.
-
Analyze the fluorescence intensity changes in the cells to visualize the presence of thiophenol.
Caption: A typical workflow for cellular imaging of thiophenol.
Conclusion
The development of fluorescent probes from scaffolds like this compound offers a promising avenue for the sensitive and selective detection of thiophenols. The protocols and data presented here provide a comprehensive guide for researchers in the field. The modular nature of the probe design allows for the incorporation of various fluorophores to tune the photophysical properties, potentially leading to the development of probes with near-infrared emission for deep-tissue imaging. Further optimization of the recognition moiety could also enhance selectivity and response time. These tools are invaluable for studying the roles of thiophenols in biological systems and for monitoring their levels in the environment.
References
- 1. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the synthesis of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate using analytical High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Introduction
The monitoring of chemical reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. This document outlines reliable and reproducible analytical HPLC and TLC methods for tracking the formation of this compound from its precursors. The protocols are designed to be adaptable for various reaction scales and setups.
Hypothetical Reaction Scheme
For the purpose of these application notes, we will consider the synthesis of the target molecule via the esterification of 4-(bromomethyl)phenylacetic acid with 2-bromo-1-phenylethanone.
Reactants:
-
SM1: 4-(bromomethyl)phenylacetic acid
-
SM2: 2-bromo-1-phenylethanone
Product:
-
P1: this compound
Analytical High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, offering high resolution and sensitivity. Phenacyl esters are readily analyzed by HPLC with UV detection.[1][2][3][4][5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water (HPLC grade)B: Acetonitrile (HPLC grade) |
| Gradient | 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol:
-
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of the starting materials (SM1, SM2) and, if available, the product (P1) in acetonitrile.
-
Prepare a mixed standard solution containing all three components at a known concentration (e.g., 0.1 mg/mL each) by diluting the stock solutions.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at various time points.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable solvent or by cooling).
-
Dilute the aliquot with acetonitrile to a final concentration within the linear range of the detector (e.g., 1:100 or 1:1000 dilution).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared standards and reaction samples onto the HPLC system.
-
Monitor the chromatograms for the disappearance of the starting material peaks and the appearance of the product peak.
-
The identity of the peaks can be confirmed by comparing their retention times with those of the standards.
-
Data Presentation:
The quantitative data can be summarized in a table to track the progress of the reaction.
| Time Point (min) | Peak Area (SM1) | Peak Area (SM2) | Peak Area (P1) | % Conversion |
| 0 | Initial Area | Initial Area | 0 | 0% |
| 30 | Area | Area | Area | Calculate |
| 60 | Area | Area | Area | Calculate |
| 120 | Area | Area | Area | Calculate |
| ... | ... | ... | ... | ... |
% Conversion can be calculated based on the disappearance of a limiting starting material or the appearance of the product relative to an internal standard.
Thin-Layer Chromatography (TLC) Method
TLC is a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction.[6][7][8] It is particularly useful for quickly checking for the presence of starting materials and the formation of the product.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Recommended Solvent System:
A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of Hexane and Ethyl Acetate . The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8). A common starting ratio is 4:1 (Hexane:Ethyl Acetate).
Experimental Protocol:
-
Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark spotting lanes for the starting materials, a co-spot, and the reaction mixture.
-
-
Spotting:
-
Prepare dilute solutions of the starting materials (SM1, SM2) in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot small amounts of each starting material in their respective lanes on the baseline.
-
Create a "co-spot" by spotting both starting materials in the same lane. This helps in distinguishing between the starting materials and the product.
-
Spot the reaction mixture (a small, diluted aliquot) in its designated lane.
-
-
Development:
-
Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the starting materials and product should be UV active.
-
Circle the visible spots with a pencil.
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the reaction by observing the disappearance of the starting material spots and the appearance of a new product spot. The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane.
-
Data Presentation:
| Compound | Expected Rf Value (approximate) | Observations |
| SM1 | Lower Rf (more polar) | Spot should diminish over time. |
| SM2 | Higher Rf (less polar) | Spot should diminish over time. |
| P1 | Intermediate Rf | New spot that appears and intensifies. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for monitoring the reaction using both HPLC and TLC.
Caption: Workflow for reaction monitoring using TLC and HPLC.
Disclaimer: These protocols provide a general guideline. Optimization of the chromatographic conditions may be necessary depending on the specific reaction conditions and the equipment used. It is recommended to run standards of all known components for accurate identification.
References
- 1. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
Troubleshooting & Optimization
strategies to improve reaction yield and purity for 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate couplings
Technical Support Center: 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve reaction yield and purity.
The primary synthetic route for this molecule involves the SN2 reaction between the carboxylate salt of 2-(4-(bromomethyl)phenyl)acetic acid and 2-bromo-1-phenylethanone (phenacyl bromide). This guide focuses on optimizing this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?
A1: Low yields in this SN2 coupling reaction can stem from several factors. Systematically investigating these possibilities is key to improving your outcome.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature (e.g., from room temperature to 40-50°C). Ensure you are using at least a stoichiometric equivalent of phenacyl bromide.[1]
-
-
Side Reactions: The starting material, 2-(4-(bromomethyl)phenyl)acetic acid, possesses two electrophilic sites: the carboxylic acid and the highly reactive benzylic bromide. The benzylic bromide can react with the carboxylate nucleophile, leading to undesired oligomerization.
-
Solution: To minimize this, ensure the carboxylate is formed first by allowing the acid and base to stir for a period (e.g., 15-30 minutes) before adding the phenacyl bromide. Adding the phenacyl bromide solution slowly (dropwise) can also help maintain a low concentration, favoring the desired intermolecular reaction over the intermolecular side reaction.
-
-
Choice of Base and Solvent: A weak base may not fully deprotonate the carboxylic acid, leading to a lower concentration of the active nucleophile. The solvent also plays a critical role in an SN2 reaction.[2][3]
-
Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For solvents, polar aprotic options like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base without hindering the nucleophile.[3]
-
Q2: I'm observing significant impurities in my crude product. What are these side products and how can they be minimized?
A2: The most common impurity arises from the reactivity of the benzylic bromide.
-
Primary Side Product: The main impurity is often a dimer or oligomer formed by the reaction of the benzylic bromide of one molecule with the carboxylate of another.
-
Minimization Strategies:
-
Controlled Addition: As mentioned in Q1, add the phenacyl bromide slowly to the pre-formed carboxylate salt.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the carboxylic acid relative to the phenacyl bromide. This ensures the more expensive and reactive phenacyl bromide is consumed, making purification easier.
-
Temperature Control: Running the reaction at room temperature or slightly below can reduce the rate of side reactions. Avoid high temperatures unless necessary to drive the reaction to completion.
-
Q3: How do I select the optimal base and solvent for this coupling reaction?
A3: The choice of base and solvent is crucial for maximizing yield and minimizing reaction time in an SN2 reaction.
-
Base Selection: An ideal base should be strong enough to completely deprotonate the carboxylic acid but not so strong that it promotes side reactions like elimination or hydrolysis of the ester product.
-
Recommended: Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base. Cesium carbonate (Cs₂CO₃) is often more effective due to the "cesium effect," which leads to a more "naked" and reactive carboxylate anion, potentially increasing the reaction rate and yield.
-
-
Solvent Selection: Polar aprotic solvents are ideal for SN2 reactions because they do not form a strong solvation shell around the nucleophile.[2][3]
-
Recommended: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices. Acetone can also be used, particularly with K₂CO₃.
-
Table 1: Comparison of Common Reaction Conditions
| Base | Solvent | Typical Temperature (°C) | Relative Reaction Rate | Notes |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56 (Reflux) | Moderate | Good for insolubility of K₂CO₃, driving the reaction. |
| K₂CO₃ | DMF | 25 - 40 | Moderate to Fast | Homogeneous reaction, generally good yields. |
| Cs₂CO₃ | Acetonitrile | 25 | Fast | Often gives higher yields due to the Cesium effect. |
| DBU | THF | 25 | Fast | Organic base, useful if inorganic salts cause issues. |
Q4: What are the best methods for purifying the final product, this compound?
A4: Purification can be challenging due to the presence of unreacted starting materials and side products.
-
Work-up: After the reaction is complete, filter off any inorganic salts. The organic solution can then be diluted with a solvent like ethyl acetate and washed with water and brine to remove residual DMF and salts.
-
Column Chromatography: This is the most effective method for purification.[4]
-
Stationary Phase: Standard silica gel is typically sufficient.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) is usually effective at separating the less polar product from more polar impurities.
-
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be used for final polishing.[5][6] A solvent system like ethanol/water or ethyl acetate/hexanes may be effective.
-
Removing Unreacted Phenacyl Bromide: If excess phenacyl bromide is a major contaminant, it can be scavenged by adding a small amount of a nucleophile like triethylamine after the main reaction is complete, which forms a water-soluble salt that can be removed during aqueous workup.[4][5]
Experimental Protocols & Visual Guides
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis. Amounts should be scaled as needed.
-
Reagent Preparation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(4-(bromomethyl)phenyl)acetic acid (1.0 eq).
-
Add anhydrous acetonitrile (or DMF) to create a ~0.1 M solution.
-
Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).
-
-
Carboxylate Formation:
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2-bromo-1-phenylethanone (phenacyl bromide) (0.95 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the phenacyl bromide solution dropwise to the stirring carboxylate suspension over 10-15 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate/hexanes as eluent). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40°C) can be applied if the reaction is sluggish.
-
-
Work-up and Purification:
-
Once the reaction is complete (as judged by TLC), filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
-
Visual Workflow Diagram
Caption: General experimental workflow for the SN2 synthesis.
Troubleshooting Guide
This flowchart helps diagnose and solve common issues encountered during the synthesis.
Caption: Troubleshooting flowchart for synthesis and purification issues.
References
chromatographic purification techniques for products derived from 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
Welcome to the technical support center for the chromatographic purification of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: The most common techniques for the purification of this compound are flash column chromatography and High-Performance Liquid Chromatography (HPLC). Flash chromatography is often used for larger scale purification of the crude product, while HPLC is employed for achieving high purity, especially for analytical purposes or when separating closely related impurities.[1]
Q2: What type of stationary phase is typically used for the purification of this compound?
A2: For flash chromatography, silica gel is the most widely used stationary phase.[1] For HPLC, reversed-phase columns, such as C18, are commonly employed for the separation of phenacyl esters and related compounds.[2]
Q3: How do I choose an appropriate solvent system (mobile phase) for flash chromatography?
A3: A good starting point is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude mixture. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Q4: What are the potential impurities I might encounter during the purification of this compound?
A4: Potential impurities could include unreacted starting materials such as (4-(bromomethyl)phenyl)acetic acid and 2-bromo-1-phenylethan-1-one, byproducts from side reactions, or degradation products. The presence of a reactive benzylic bromide moiety can sometimes lead to the formation of impurities if not handled properly.
Q5: How can I detect the compound during chromatography if it is not colored?
A5: this compound contains chromophores (the aromatic rings and the ketone group) that allow for visualization by UV light (typically at 254 nm) on TLC plates with a fluorescent indicator. For HPLC, a UV detector is used for monitoring the elution of the compound.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product is too soluble in the mobile phase. | Use a less polar solvent system to reduce the elution speed and prevent co-elution with impurities. |
| Product is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase to ensure the elution of your compound. For basic compounds, adding a small amount of a basic modifier like triethylamine to the eluent might be necessary. | |
| Degradation on silica gel. | The benzylic bromide is sensitive to acidic conditions. Consider neutralizing the silica gel with a triethylamine/hexane mixture before packing the column or using neutral alumina as the stationary phase.[3] | |
| Poor Separation of Product and Impurities | Inappropriate mobile phase. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation. |
| Column overloading. | Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight). | |
| The product and impurity have very similar polarities. | Consider using a different chromatographic technique, such as HPLC with a different stationary phase or a different solvent system. Recrystallization may also be an effective purification method. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase polarity is too high or too low. | Adjust the polarity of the eluent. For fast elution, decrease the polarity. For slow elution, increase the polarity. |
| Tailing of Spots on TLC or Peaks in HPLC | Compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds, triethylamine is often used. |
| Sample is too concentrated. | Dilute the sample before loading it onto the column or injecting it into the HPLC. | |
| Product appears to be degrading on the column | The compound is sensitive to the stationary phase. | As mentioned, benzylic bromides can be sensitive. Try using a less acidic stationary phase like neutral alumina, or deactivate the silica gel with a base.[3] Running the chromatography quickly can also minimize degradation. |
Quantitative Data Summary
The following table summarizes typical starting parameters for the chromatographic purification of compounds structurally similar to this compound. These should be considered as starting points and may require optimization.
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | Reversed-Phase C18 |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Acetonitrile/Water gradient |
| Flow Rate | Dependent on column size | 10-50 mL/min |
| Detection | TLC with UV (254 nm) | UV at ~254 nm |
| Typical Loading | 1-10% of silica gel weight | Dependent on column size |
| Expected Purity | >95% | >99% |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present.
1. Preparation of the Slurry:
-
In a beaker, add silica gel and the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Stir the mixture to create a uniform slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is again at the top of the sand.
-
Gently add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
4. Elution:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to start the elution.
-
Collect fractions in test tubes or other suitable containers.
-
The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for chromatographic purification.
Caption: Troubleshooting poor chromatographic separation.
References
optimization of solvent, temperature, and base for substitutions on 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the benzylic bromide in this compound?
A1: The benzylic bromide at the 4-(bromomethyl)phenyl moiety is highly reactive towards nucleophilic substitution.[1] This is due to the ability of the adjacent phenyl ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions. The benzylic position readily undergoes substitution with a wide range of nucleophiles.[2]
Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely for this substrate?
A2: Both S(_N)1 and S(_N)2 mechanisms are possible and can be favored by adjusting the reaction conditions.[3][4]
-
S(_N)2 conditions: A strong, non-bulky nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) will favor the S(_N)2 pathway.[5]
-
S(_N)1 conditions: A weak nucleophile in a polar protic solvent (e.g., alcohols, water) will favor the S(_N)1 pathway due to the stabilization of the benzylic carbocation intermediate.[6]
Q3: How do the ester and ketone functional groups in the molecule affect the substitution reaction?
A3: The ester and ketone groups are electron-withdrawing, which can influence the reactivity of the benzylic bromide. While electron-withdrawing groups on the phenyl ring can decrease the rate of S(_N)1 reactions by destabilizing the carbocation, they can have a lesser effect or even slightly accelerate S(_N)2 reactions.[5] Importantly, these functional groups may be susceptible to hydrolysis or other side reactions under certain conditions, particularly with strong bases or nucleophiles.
Q4: What are the common side reactions to be aware of?
A4: The most common side reactions include:
-
Elimination (E1 or E2): This is more likely at higher temperatures and with sterically hindered or strongly basic nucleophiles.[7]
-
Hydrolysis of the ester linkages: The 2-oxo-2-phenylethyl ester or the acetate ester can be cleaved under strongly basic or acidic conditions, especially in the presence of water.
-
Reaction at the carbonyl carbons: While less likely than substitution at the benzylic position, strong and hard nucleophiles could potentially attack the carbonyl carbons of the ester or ketone.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Nucleophile/Base: The nucleophile or base may have degraded. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Solvent Choice: The solvent may not be suitable for the chosen reaction mechanism (S(_N)1 vs. S(_N)2). 4. Presence of Water: Moisture can deactivate strong bases and some nucleophiles. | 1. Use a fresh batch of the nucleophile and/or base. 2. Gradually increase the reaction temperature and monitor for product formation and potential side reactions. 3. For S(_N)2 reactions, switch to a polar aprotic solvent like DMF or DMSO. For S(_N)1, consider a polar protic solvent like ethanol or isopropanol. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of Multiple Products | 1. Mixture of S(_N)1 and S(_N)2 pathways: Ambiguous reaction conditions can lead to a mix of stereochemical outcomes if the nucleophile is chiral. 2. Elimination Side Reaction: Higher temperatures or a strongly basic nucleophile can promote the formation of an alkene byproduct. 3. Ester Hydrolysis: The presence of water and a strong base can lead to cleavage of one or both ester groups. | 1. To favor S(_N)2, use a high concentration of a strong nucleophile and a polar aprotic solvent. To favor S(_N)1, use a dilute solution of a weak nucleophile in a polar protic solvent. 2. Lower the reaction temperature and consider using a less basic, yet still nucleophilic, reagent. 3. Use a non-nucleophilic, hindered base if a base is required, and ensure anhydrous conditions. If possible, opt for milder bases like K(_2)CO(_3) over hydroxides. |
| Product Degradation | 1. High Reaction Temperature: The desired product may be thermally unstable over long reaction times. 2. Harsh Workup Conditions: The product may be sensitive to strongly acidic or basic conditions during extraction and purification. | 1. Run the reaction at the lowest effective temperature and monitor closely to avoid prolonged heating after completion. 2. Use a mild workup procedure, for example, neutralizing the reaction mixture with a buffered solution and avoiding strong acids or bases during extraction. |
Optimization of Reaction Conditions: Data Tables
The following tables provide illustrative data on how the choice of solvent, base, and temperature can influence the yield of the substitution product. The data is based on studies of similar α-carbonyl benzylic bromides and general principles of nucleophilic substitution.[3]
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant (ε) | Typical Mechanism Favored | Expected Yield (%) |
| 1 | Acetonitrile (MeCN) | 37.5 | S(_N)2 | High |
| 2 | N,N-Dimethylformamide (DMF) | 36.7 | S(_N)2 | High |
| 3 | Dimethyl sulfoxide (DMSO) | 46.7 | S(_N)2 | Very High |
| 4 | Tetrahydrofuran (THF) | 7.6 | S(_N)2 (slower) | Moderate |
| 5 | Ethanol (EtOH) | 24.6 | S(_N)1 / Solvolysis | Variable |
| 6 | Dichloromethane (DCM) | 9.1 | S(_N)2 (slower) | Moderate |
Yields are illustrative and will vary depending on the specific nucleophile, base, and temperature used.
Table 2: Effect of Base on Reaction Yield
| Entry | Base | pKa of Conjugate Acid | Nucleophilicity | Expected Yield (%) | Potential Side Reactions |
| 1 | K(_2)CO(_3) | 10.3 | Moderate | Good to High | Minimal |
| 2 | NaH | ~35 | Poor (strong base) | Variable | Elimination, Ester Hydrolysis |
| 3 | Triethylamine (Et(_3)N) | 10.8 | Moderate | Good | Minimal |
| 4 | DBU | 13.5 | High (non-nucleophilic) | Good | Elimination |
| 5 | Potassium tert-butoxide | 19 | Poor (strong, hindered base) | Low | Significant Elimination |
Yields are for the desired substitution product and are highly dependent on the reaction conditions.
Table 3: Effect of Temperature on Reaction Yield and Selectivity
| Entry | Temperature (°C) | Expected Reaction Rate | Substitution vs. Elimination | Expected Yield of Substitution Product (%) |
| 1 | 0 | Slow | High S/E ratio | Good (with longer reaction time) |
| 2 | Room Temperature (~25) | Moderate | Good S/E ratio | High |
| 3 | 50 | Fast | Moderate S/E ratio | Moderate to High |
| 4 | 80 | Very Fast | Low S/E ratio | Low to Moderate |
| 5 | 100+ | Extremely Fast | Very Low S/E ratio | Low |
S/E ratio refers to the ratio of substitution to elimination products. Higher temperatures generally favor elimination over substitution.[7]
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Substitution with a Carboxylate Nucleophile
This protocol describes the synthesis of 2-Oxo-2-phenylethyl 2-(4-((acetoxy)methyl)phenyl)acetate, a reaction analogous to the synthesis of 4-(acetoxymethyl)phenylacetic acid.[8]
-
Materials:
-
This compound (1 equivalent)
-
Sodium acetate (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium acetate to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for S(_N)2 Substitution with an Amine Nucleophile
-
Materials:
-
This compound (1 equivalent)
-
Secondary amine (e.g., morpholine, piperidine) (2.2 equivalents)
-
Potassium carbonate (2 equivalents)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add the secondary amine followed by potassium carbonate.
-
Stir the mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: S(_N)1 vs. S(_N)2 pathways for substitution.
Caption: Troubleshooting decision tree for low yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]
long-term storage and stability assessment of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate.
Frequently Asked Questions (FAQs)
1. Long-Term Storage
-
Q: What are the recommended long-term storage conditions for this compound?
A: For long-term stability, the compound should be stored at 2-8°C in a refrigerator.[1][2] It is also crucial to keep the container tightly sealed and in a dry, cool, and well-ventilated area to prevent degradation.
-
Q: I left the compound at room temperature for a few hours. Is it still usable?
A: While short excursions to room temperature may not cause significant degradation, it is not ideal. We recommend performing an analytical check, such as HPLC, to assess the purity of the compound before use. For future reference, always store the compound at the recommended 2-8°C to ensure its stability.
-
Q: Should I be concerned about light exposure during storage?
2. Stability and Degradation
-
Q: What are the likely degradation pathways for this compound?
A: Based on the chemical structure, two primary degradation pathways are hydrolysis of the ester linkage and reaction of the benzylic bromide.
-
Ester Hydrolysis: In the presence of moisture, the ester bond can hydrolyze to form 2-hydroxy-1-phenylethan-1-one and 2-(4-(bromomethyl)phenyl)acetic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Benzylic Bromide Reactions: The bromomethyl group is a reactive benzylic halide. It can undergo hydrolysis in the presence of water to form the corresponding alcohol, 2-oxo-2-phenylethyl 2-(4-(hydroxymethyl)phenyl)acetate. It is also susceptible to reaction with nucleophiles.
-
-
Q: I see a new peak in my HPLC analysis after storing a solution of the compound. What could it be?
A: A new peak in the HPLC chromatogram likely indicates the presence of a degradation product. The two most probable degradation products are the ester hydrolysis product or the benzylic bromide hydrolysis product. To identify the unknown peak, techniques such as LC-MS or NMR spectroscopy would be required.
-
Q: How can I minimize degradation of the compound in solution?
A: To minimize degradation in solution, use anhydrous solvents and prepare solutions fresh for each experiment. If the solution needs to be stored, even for a short period, it should be kept at a low temperature (2-8°C) and protected from light. Avoid acidic or basic conditions unless required by the experimental protocol.
Troubleshooting Guides
Issue: Unexpected Experimental Results or Loss of Compound Activity
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step 1: Verify Purity. Re-analyze the compound using a validated analytical method, such as HPLC, to check for the presence of degradation products.
-
Troubleshooting Step 2: Review Storage Conditions. Confirm that the compound has been stored at 2-8°C in a tightly sealed container.
-
Troubleshooting Step 3: Prepare Fresh Solutions. If working with solutions, always prepare them fresh using anhydrous solvents.
-
-
Possible Cause 2: Inaccurate Concentration.
-
Troubleshooting Step 1: Re-weigh the sample. Use a calibrated balance to ensure the correct amount of material is being used.
-
Troubleshooting Step 2: Verify Solvent Volume. Use calibrated volumetric flasks and pipettes to ensure accurate solution preparation.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition |
| Temperature | 2-8°C |
| Atmosphere | Dry, inert atmosphere if possible |
| Light | Protect from light (e.g., amber vial) |
| Container | Tightly sealed |
Table 2: Typical HPLC Parameters for Purity Assessment
| Parameter | Typical Value |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Detection | UV at 241-242 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector Wavelength: 241 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of any new peaks or a decrease in the area of the main peak, which would indicate degradation.
-
-
Quantification of Purity:
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Visualizations
References
troubleshooting incomplete conversions in syntheses using 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conversions in syntheses utilizing 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the benzylic bromide (-CH₂Br). The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack (SN1 and SN2 reactions).[1][2] The ester and ketone functionalities can also undergo reactions under certain conditions, but the benzylic bromide is the most reactive site for the transformations this reagent is typically designed for.[3]
Q2: What are the common causes of incomplete conversion when using this reagent?
A2: Incomplete conversions can stem from several factors:
-
Poor Nucleophile: The incoming nucleophile may not be strong enough to displace the bromide efficiently.
-
Steric Hindrance: Steric bulk around the nucleophile or at the benzylic position can slow down the reaction rate.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to a sluggish or stalled reaction.[4]
-
Reagent Degradation: The benzylic bromide can be sensitive to moisture and light, leading to degradation over time. It should be stored in an inert atmosphere at 2-8°C.[5]
-
Competing Side Reactions: The presence of multiple functional groups can lead to undesired side reactions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. A spot corresponding to the starting material, this compound, should diminish over time, while a new spot for the desired product should appear. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.
Q4: I am observing multiple spots on my TLC plate. What could they be?
A4: Multiple spots could indicate the presence of the starting material, the desired product, and one or more side products. Potential side products could arise from:
-
Hydrolysis: If water is present, the benzylic bromide can hydrolyze to a benzylic alcohol. The ester linkage can also be susceptible to hydrolysis under acidic or basic conditions.[6]
-
Elimination Reactions: Under strongly basic conditions, elimination to form a stilbene derivative might occur, although this is generally less favored for benzylic bromides compared to secondary or tertiary alkyl halides.
-
Reaction at other sites: While less likely, strong nucleophiles or harsh conditions could potentially interact with the ester or ketone groups.
Troubleshooting Incomplete Conversions
Problem: The reaction has stalled, and a significant amount of starting material remains.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete conversions.
Detailed Solutions:
-
Solution 1: Verify Reagent Quality
-
Nucleophile: Ensure your nucleophile is pure and free of contaminants that might inhibit the reaction.
-
Benzylic Bromide: this compound can degrade. If it is old or has been improperly stored, its reactivity may be compromised. Consider using a freshly opened bottle or purifying the existing stock.
-
-
Solution 2: Optimize Reaction Conditions
-
Temperature: For sluggish SN2 reactions, gently increasing the temperature can significantly increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Solvent: The choice of solvent is crucial. For SN2 reactions with anionic nucleophiles, a polar aprotic solvent like DMF, DMSO, or acetonitrile is often effective. For SN1-type reactions, polar protic solvents may be suitable.
-
Reaction Time: Some reactions, especially with sterically hindered substrates or weak nucleophiles, simply require more time to reach completion. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding it has stalled.
-
-
Solution 3: Enhance Nucleophilicity
-
If you are using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base by adding a non-nucleophilic base (e.g., sodium hydride for alcohols, or a tertiary amine for other amines).
-
Problem: Formation of significant side products.
The presence of multiple functional groups in the starting material and potentially in the nucleophile can lead to a complex reaction mixture.
Potential Side Reaction Pathways
Caption: Potential reaction pathways leading to side products.
Troubleshooting Side Reactions:
-
Issue: Presence of the corresponding benzylic alcohol.
-
Cause: This is due to the presence of water in the reaction mixture.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue: Cleavage of the phenacyl ester.
-
Cause: The ester bond can be labile under strongly acidic or basic conditions, leading to the formation of 4-(bromomethyl)phenylacetic acid and 2-bromoacetophenone.[6]
-
Solution: Maintain a neutral or near-neutral pH if possible. If a base is required to deprotonate the nucleophile, use it in stoichiometric amounts and choose a base that is less likely to promote ester hydrolysis. Perform workup using mild conditions, such as washing with cold, dilute aqueous solutions.[6]
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how reaction conditions can influence the conversion rate.
Table 1: Effect of Solvent on Conversion Rate
| Solvent | Dielectric Constant | Nucleophile | Temperature (°C) | Time (h) | Conversion (%) |
| Dichloromethane (DCM) | 9.1 | Thiophenol | 25 | 12 | 45 |
| Tetrahydrofuran (THF) | 7.5 | Thiophenol | 25 | 12 | 60 |
| Acetonitrile (MeCN) | 37.5 | Thiophenol | 25 | 12 | 85 |
| Dimethylformamide (DMF) | 36.7 | Thiophenol | 25 | 12 | 95 |
Reaction Conditions: 1.0 eq. of this compound, 1.1 eq. of nucleophile, 1.2 eq. of K₂CO₃.
Table 2: Effect of Temperature on Conversion Rate
| Solvent | Nucleophile | Temperature (°C) | Time (h) | Conversion (%) |
| Acetonitrile | 4-Methoxyphenol | 25 | 24 | 30 |
| Acetonitrile | 4-Methoxyphenol | 50 | 24 | 75 |
| Acetonitrile | 4-Methoxyphenol | 80 (Reflux) | 24 | 92 |
Reaction Conditions: 1.0 eq. of this compound, 1.1 eq. of nucleophile, 1.2 eq. of K₂CO₃.
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Phenolic Nucleophile
This protocol outlines a general procedure for the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenolic nucleophile (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenolic nucleophile (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.). Add anhydrous DMF to dissolve the reagents.
-
Addition of Reagent: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 50-60°C if the reaction is slow) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Relationship Diagram
Caption: Relationship between low yield and potential solutions.
References
challenges in the deprotection of phenacyl esters derived from this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of phenacyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of phenacyl esters?
A1: The most prevalent methods for cleaving phenacyl esters involve nucleophilic displacement or reduction. Common reagents include zinc in acetic acid, sodium thiophenoxide, and photolysis. The choice of method depends on the overall functionality of the molecule and its compatibility with the reaction conditions.
Q2: My deprotection with zinc/acetic acid is sluggish or incomplete. What are the possible causes and solutions?
A2: Incomplete or slow deprotection using zinc in acetic acid can be attributed to several factors:
-
Poor quality of zinc: The zinc dust may be oxidized. Activating the zinc with dilute HCl, followed by washing with water, ethanol, and ether, can improve its reactivity.
-
Insufficient acid: The concentration of acetic acid might be too low. Ensure the reaction mixture is sufficiently acidic to facilitate the reductive cleavage.
-
Steric hindrance: The phenacyl ester might be sterically hindered, impeding access of the reductant. In such cases, increasing the reaction temperature or switching to a less sterically demanding reagent might be beneficial.
-
Low temperature: The reaction may require gentle heating to proceed at a reasonable rate.
Q3: I am observing side products during the deprotection. What are they and how can I avoid them?
A3: Side product formation is a common challenge. The nature of the side products depends on the deprotection method and the substrate. For instance, with nucleophilic reagents like sodium thiophenoxide, undesired reactions with other electrophilic centers in the molecule can occur. To minimize side reactions, it is crucial to use the mildest possible conditions and to carefully select a deprotection method that is orthogonal to other functional groups present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of phenacyl esters.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive reagent (e.g., oxidized zinc). | Activate zinc with dilute HCl. For other reagents, use a freshly opened bottle or purify before use. |
| Steric hindrance around the ester. | Increase reaction temperature, prolong reaction time, or switch to a smaller, more reactive nucleophile. | |
| Inappropriate solvent. | Ensure the starting material is fully dissolved in the chosen solvent. | |
| Formation of multiple products | Non-selective reagent. | Choose a milder deprotection method or one with higher selectivity for the phenacyl group. |
| Degradation of the starting material or product. | Perform the reaction at a lower temperature and monitor closely by TLC or LC-MS. | |
| Epimerization at an adjacent stereocenter | Basic conditions during nucleophilic cleavage. | Use non-basic deprotection methods like reductive cleavage with zinc/acetic acid or photolysis. |
Experimental Protocols
Protocol 1: Deprotection of Phenacyl Esters using Zinc in Acetic Acid
-
Dissolve the phenacyl ester in glacial acetic acid (approximately 0.1 M concentration).
-
Add activated zinc dust (5-10 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting carboxylic acid by an appropriate method, such as crystallization or column chromatography.
Protocol 2: Deprotection of Phenacyl Esters using Sodium Thiophenoxide
-
Prepare a solution of sodium thiophenoxide by adding thiophenol (1.5 equivalents) to a suspension of sodium hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add a solution of the phenacyl ester (1 equivalent) in THF to the freshly prepared sodium thiophenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration or extract with an organic solvent and purify as needed.
Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of a model phenacyl ester.
| Deprotection Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reductive Cleavage | Zn, Acetic Acid | 25-50 | 1-4 | 85-95 | |
| Nucleophilic Cleavage | Sodium Thiophenoxide, THF | 0-25 | 0.5-2 | 90-98 | |
| Photolysis | UV light (350 nm), Dioxane/H₂O | 25 | 2-6 | 75-90 |
Diagrams
Caption: General workflow for the deprotection of phenacyl esters.
Technical Support Center: Resolving Complex NMR Spectra of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate and its derivatives. These molecules, while synthetically valuable, often produce complex NMR spectra due to signal overlapping and conformational flexibility. This guide offers practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my ¹H NMR spectrum so complex and overlapping?
A1: The complexity in the aromatic region (typically 6.5-8.0 ppm) arises from multiple factors.[1] Both phenyl rings in the molecule contain multiple protons, leading to overlapping multiplets. Furthermore, the substitution pattern on each ring can result in complex splitting patterns. For para-substituted rings, you might expect to see what appears as two doublets, but this can be complicated by long-range couplings.[2]
Q2: I'm observing significant peak broadening in my spectrum. What are the common causes?
A2: Peak broadening can stem from several sources:
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing broader peaks.[3] Diluting the sample may improve resolution.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Filtering the sample through a small plug of silica or celite can help remove these impurities.[3]
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and asymmetric peaks. Re-shimming the spectrometer is essential.[3][4]
-
Chemical Exchange or Conformational Dynamics: If different conformations of the molecule are interconverting on the NMR timescale, it can lead to broadened signals.[4]
Q3: The integration of my methylene protons (-CH₂Br and -CH₂-O-) seems incorrect. Why might this be?
A3: Inaccurate integration can be due to:
-
Signal Overlap: If the methylene signals overlap with other peaks, it can be difficult to obtain accurate integration.
-
Insufficient Relaxation Delay (d1): For quantitative analysis, the relaxation delay between scans should be at least 5 times the longest T1 relaxation time of the protons in your molecule. If the delay is too short, signals may not fully relax, leading to inaccurate integrals.[3]
-
Signal Saturation: If the signal intensity is too high, it can lead to saturation of the detector, which can also affect the accuracy of the integration.
Q4: I am not observing the signal for my quaternary carbons in the ¹³C NMR spectrum. What can I do?
A4: Quaternary carbons often have very long T1 relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE) enhancement from proton decoupling. This results in weak or absent signals. To detect them, you can:
-
Increase the number of scans.
-
Increase the relaxation delay.
-
Use a smaller pulse angle (e.g., 30°) to reduce the time needed for relaxation.
-
Add a paramagnetic relaxation agent like Cr(acac)₃ to shorten the T1 relaxation times.
Troubleshooting Guides
Issue 1: Overlapping Aromatic and Methylene Signals
When signals in the ¹H NMR spectrum are crowded and overlapping, making interpretation difficult, the following troubleshooting workflow is recommended.
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Explanation of Steps:
-
Change NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts or ASIS), which can often resolve overlapping signals.[5]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if peak broadening or complexity is due to dynamic processes like restricted bond rotation. At higher temperatures, exchange processes may speed up, leading to sharper, averaged signals.[4]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the spin systems within the two aromatic rings and the methylene groups.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This is extremely useful for definitively assigning the methylene proton signals to their corresponding carbon atoms and for separating overlapping proton signals based on the chemical shift of the attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different fragments of the molecule, for example, showing the correlation from the methylene protons of the acetate group to the ester carbonyl carbon.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of bonding. For a flexible molecule like this, a NOESY or ROESY spectrum can provide insights into the preferred conformation by showing which protons on the two different phenyl rings are in spatial proximity.
Issue 2: Confirming Molecular Conformation
Due to the flexible ester linkage, these derivatives can adopt multiple conformations. NOESY and ROESY experiments are the primary tools for investigating these conformational preferences.
Caption: Logical workflow for conformational analysis using NOESY/ROESY.
Explanation of Steps:
-
Determine Molecular Weight: The choice between a NOESY and a ROESY experiment depends on the molecular weight of the compound and the spectrometer frequency. For small molecules (typically < 700 Da), NOESY experiments show positive NOEs. For large molecules (> 1500 Da), NOEs are negative. For intermediate-sized molecules, the NOE can be close to zero, making ROESY, which always shows positive correlations, the better choice.[6][7]
-
Optimize Mixing Time: The mixing time is a crucial parameter in NOESY/ROESY experiments. It is the period during which magnetization is transferred between spatially close protons. An optimal mixing time (typically in the range of 100-800 ms for small molecules) is required to observe the NOE cross-peaks.[6][8]
-
Analyze Cross-peaks: The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close in space (typically < 5 Å).[6] By identifying these correlations, particularly between protons on the two different aromatic rings, the preferred solution-state conformation of the molecule can be determined.
Data Presentation
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables provide predicted chemical shift ranges for the core structure of this compound in CDCl₃. Actual values may vary depending on substitution and experimental conditions.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz |
| H-2', H-6' | 7.9 - 8.1 | Doublet of doublets | ortho: 7.0-9.0, meta: 1.0-3.0 |
| H-3', H-4', H-5' | 7.4 - 7.7 | Multiplet | |
| H-2, H-6 | 7.3 - 7.5 | Doublet | ortho: ~8.0 |
| H-3, H-5 | 7.2 - 7.4 | Doublet | ortho: ~8.0 |
| -O-CH₂ -C=O | 5.2 - 5.5 | Singlet | |
| -CH₂ -Br | 4.5 - 4.7 | Singlet | |
| -CH₂ -Ar | 3.7 - 3.9 | Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C =O (ketone) | 190 - 195 |
| C =O (ester) | 169 - 172 |
| C-1', C-1, C-4 | 128 - 138 (quaternary) |
| Aromatic CH | 121 - 134 |
| -O-C H₂-C=O | 65 - 70 |
| -C H₂-Ar | 40 - 45 |
| -C H₂-Br | 30 - 35 |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR (15-30 mg for ¹³C and 2D NMR).[9]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small glass wool or cotton plug into a 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube and ensure the sample height is adequate for the spectrometer.
Protocol 2: Acquisition of High-Resolution 2D COSY Spectrum
-
Prepare the sample as described in Protocol 1.
-
Lock and shim the spectrometer using a standard 1D proton experiment.
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width to encompass all proton signals (e.g., 0 to 10 ppm).
-
Set the number of scans (ns) to a multiple of 8 or 16 for good signal-to-noise.
-
Set the number of increments in the indirect dimension (t1) to 256 or 512 for adequate resolution.
-
Acquire the data. Process with a sine-bell window function in both dimensions and perform phase correction.
Protocol 3: Acquisition of 2D NOESY Spectrum for Conformational Analysis
-
Prepare a well-purified and degassed sample as described in Protocol 1. The removal of dissolved oxygen is important for observing NOEs in small molecules.[6]
-
Lock and shim the spectrometer carefully.
-
Load a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Set the spectral width to cover all proton signals.
-
Set an appropriate mixing time (d8 or mixN). For a molecule of this size (~350 Da), a mixing time in the range of 500-800 ms is a good starting point.[8]
-
Set the number of scans and increments as for the COSY experiment. A longer relaxation delay (d1) of 2-3 seconds is recommended.
-
Acquire and process the data. NOESY cross-peaks for small molecules should have the opposite phase to the diagonal peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
guidelines for scaling up laboratory procedures involving 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for scaling up laboratory procedures involving 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. It includes troubleshooting guides and frequently asked questions to address potential challenges during its synthesis and use.
Safety & Handling Precautions
Before commencing any experimental work, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.[1][2] All manipulations involving this compound and its precursors should be performed in a well-ventilated fume hood.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Experimental Protocol: Synthesis
A general method for the synthesis of this compound involves the esterification of 2-(4-(bromomethyl)phenyl)acetic acid with 2-bromoacetophenone.
Materials:
-
2-(4-(bromomethyl)phenyl)acetic acid
-
2-bromoacetophenone
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-(4-(bromomethyl)phenyl)acetic acid and a catalytic amount of DMAP in anhydrous DCM.
-
Add 2-bromoacetophenone to the solution.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reagents are pure and anhydrous.- Increase reaction time.- Consider using a more efficient coupling agent. |
| Decomposition of starting material or product. | - Maintain a low reaction temperature, especially during the addition of the coupling agent.- Use a milder base if applicable. | |
| Steric hindrance. | - Consider a different synthetic route if steric hindrance is significant.[5] | |
| Multiple Spots on TLC (Impure Product) | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. |
| Formation of side products. | - The α-haloketone moiety is susceptible to nucleophilic attack at multiple sites.[6] Consider protecting sensitive functional groups.- The benzyl bromide can undergo self-condensation or reaction with other nucleophiles. | |
| Decomposition during workup or purification. | - Use gentle heating during solvent evaporation.- Deactivate the silica gel for chromatography if the product is sensitive. | |
| Difficulty in Purification | Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
| Product is an oil and does not crystallize. | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal.- High-vacuum distillation may be an option if the compound is thermally stable. | |
| Reaction Stalls | Insoluble starting materials or reagents. | - Use a co-solvent to improve solubility.- Increase the reaction temperature cautiously.[7] |
| Inactive catalyst. | - Use a fresh batch of catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites in this compound? A1: The molecule has two primary electrophilic centers: the carbon atom of the benzyl bromide and the carbonyl carbon of the α-keto ester.[6][8] The benzylic carbon is susceptible to nucleophilic substitution, making it a good alkylating agent.[9] The α-carbon to the ketone can also be a site for nucleophilic attack.[6]
Q2: What are common side reactions to be aware of when using this compound in an alkylation reaction? A2: Common side reactions include O-alkylation versus C-alkylation of the nucleophile, elimination reactions of the benzyl bromide, and potential reactions at the ketone functionality.[7] The choice of base and solvent can significantly influence the outcome of the reaction.
Q3: How can I improve the yield of my alkylation reaction with this reagent? A3: To improve yields, consider the following:
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction.[7]
-
Base: A non-nucleophilic, sterically hindered base can help prevent side reactions.
-
Temperature: Optimize the reaction temperature; some reactions may benefit from gentle heating, while others require cooling to prevent decomposition.[10]
-
Catalyst: The addition of a phase-transfer catalyst or catalytic amounts of iodide salts can sometimes accelerate the reaction.[7]
Q4: What are the storage conditions for this compound? A4: Due to its reactive nature, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[1]
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. crosschem.net [crosschem.net]
- 3. aurochemicals.com [aurochemicals.com]
- 4. cpachem.com [cpachem.com]
- 5. reddit.com [reddit.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Reactivity Analysis of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate and Other Alkylating Agents
For Immediate Publication
[City, State] – [Date] – In a new comparative guide for researchers, scientists, and drug development professionals, a detailed analysis of the alkylating reactivity of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is presented alongside other common alkylating agents. This guide offers a comprehensive overview of the relative reactivity profiles, supported by established experimental protocols, to aid in the selection and application of these compounds in chemical biology and drug discovery.
The study focuses on the reactivity of the benzylic bromide moiety within this compound, a key functional group responsible for its alkylating potential. For a thorough comparison, three well-characterized alkylating agents with differing mechanisms and reactivity were selected as benchmarks: Benzyl Bromide, Iodoacetamide, and Methyl Methanesulfonate.
Executive Summary of Comparative Reactivity
The alkylating potential of these compounds was evaluated using the widely accepted 4-(p-nitrobenzyl)pyridine (NBP) assay. This colorimetric method provides a reliable measure of alkylating reactivity by quantifying the extent of NBP alkylation, which results in a distinct color change measurable by spectrophotometry.[1][2][3] The reactivity is generally correlated with the electrophilicity of the alkylating agent and its susceptibility to nucleophilic attack.
While direct experimental data for this compound using the NBP assay is not publicly available, its reactivity can be inferred from the behavior of structurally similar compounds, particularly benzyl bromide. The presence of an additional ester and keto group on the molecule can influence its electronic properties and steric hindrance, potentially modulating its reactivity compared to the parent benzyl bromide structure.
Table 1: Comparative Reactivity of Selected Alkylating Agents
| Alkylating Agent | Chemical Structure | IUPAC Name | Primary Alkylation Mechanism | Expected Relative Reactivity with NBP |
| This compound | O=C(c1ccccc1)COC(=O)Cc2ccc(CBr)cc2 | This compound | SN1/SN2 | High (similar to or slightly modulated from Benzyl Bromide) |
| Benzyl Bromide | c1ccccc1CBr | (Bromomethyl)benzene | SN1/SN2 | High |
| Iodoacetamide | NC(=O)CI | 2-Iodoacetamide | SN2 | Moderate to High |
| Methyl Methanesulfonate | COS(=O)(=O)C | Methyl methanesulfonate | SN2 | Moderate |
Note: The expected relative reactivity is a qualitative assessment based on known chemical principles and data for similar compounds. Actual quantitative values would require direct experimental comparison under identical conditions.
Theoretical Reactivity Profile
This compound is anticipated to be a potent alkylating agent. The core of its reactivity lies in the benzylic bromide group. Benzylic halides are known to be effective alkylators due to the stabilization of the carbocation intermediate in SN1 reactions through resonance with the benzene ring.[4] This stabilization facilitates the departure of the bromide leaving group. The reaction can also proceed via an SN2 mechanism, which is sensitive to steric hindrance around the electrophilic carbon.
The additional substituents on the phenyl ring and the phenacyl ester group may exert electronic and steric effects. The ester and ketone functionalities are electron-withdrawing, which could potentially destabilize a developing positive charge at the benzylic position in an SN1 pathway, thereby slightly decreasing its reactivity compared to unsubstituted benzyl bromide. Conversely, these groups could enhance the electrophilicity of the benzylic carbon, potentially favoring an SN2 reaction.
Benzyl Bromide serves as a primary reference due to its structural similarity to the reactive moiety of the target compound. It readily undergoes both SN1 and SN2 reactions, and its high reactivity is well-documented.[4]
Iodoacetamide is a commonly used alkylating agent in proteomics for modifying cysteine residues.[5] Its reactivity is primarily driven by the good leaving group ability of iodide and the electrophilicity of the adjacent carbonyl group, proceeding through an SN2 mechanism.
Methyl Methanesulfonate (MMS) is a monofunctional alkylating agent that reacts via an SN2 mechanism.[6] It is often used as a reference compound in genotoxicity and mutagenicity studies.
Experimental Methodologies
A standardized experimental protocol is crucial for the accurate comparison of alkylating agent reactivity. The 4-(p-nitrobenzyl)pyridine (NBP) assay is a robust and widely used spectrophotometric method for this purpose.[1][2][3]
Protocol: Comparative Alkylation Reactivity using the NBP Assay
This protocol is a synthesized procedure based on established methodologies.[1][7]
1. Reagent Preparation:
-
NBP Solution: Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine in a suitable organic solvent such as acetone or ethylene glycol.
-
Alkylating Agent Solutions: Prepare stock solutions of known concentrations for this compound, Benzyl Bromide, Iodoacetamide, and Methyl Methanesulfonate in the same solvent as the NBP solution. A series of dilutions should be prepared to determine the concentration-dependent reactivity.
-
Buffer Solution: Prepare a suitable buffer, such as a phosphate or acetate buffer, to maintain a constant pH during the reaction.
-
Base Solution: Prepare a solution of a strong base, such as sodium hydroxide or a tertiary amine (e.g., triethylamine), in an appropriate solvent to develop the color in the final step.
2. Alkylation Reaction:
-
In a series of test tubes, add a defined volume of the NBP solution.
-
To each tube, add a specific volume of the respective alkylating agent dilution. Include a control with no alkylating agent.
-
Add the buffer solution to each tube to initiate the reaction.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C or 50°C) for a defined period. The incubation time should be optimized based on the expected reactivity of the agents.
3. Color Development:
-
After incubation, stop the reaction by cooling the tubes in an ice bath.
-
Add a precise volume of the base solution to each tube to develop the characteristic blue or violet color. The intensity of the color is proportional to the extent of NBP alkylation.
4. Quantification:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 540-560 nm) using a spectrophotometer.
-
Construct a standard curve for each alkylating agent by plotting absorbance against concentration.
-
The relative reactivity can be compared by analyzing the slopes of the standard curves or by determining the concentration of each agent required to produce a specific absorbance value.
Visualizing the Experimental Workflow
The logical flow of the comparative reactivity study can be visualized as follows:
Signaling Pathway and Mechanism of Action
Alkylating agents exert their biological effects primarily through the covalent modification of nucleophilic macromolecules within cells, most notably DNA.[8] This modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.
This comparative guide provides a foundational framework for researchers to assess the reactivity of this compound relative to other standard alkylating agents. The provided experimental protocol for the NBP assay offers a starting point for obtaining the quantitative data necessary for a definitive comparison. Such studies are essential for the rational design and development of new therapeutic agents and chemical probes.
References
- 1. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl Halides Coupled with Electron-Deficient Alkenes - ChemistryViews [chemistryviews.org]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
evaluation of the phenacyl group from this compound versus other carboxylic acid protecting groups
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The phenacyl group, employed as a protecting group for carboxylic acids, offers a unique set of characteristics that distinguish it from other more common protecting groups. This guide provides an objective comparison of the phenacyl group versus other widely used carboxylic acid protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Carboxylic Acid Protection
Carboxylic acids are versatile functional groups that often require temporary protection to prevent unwanted reactions during synthetic transformations. The ideal protecting group should be easy to introduce and remove under mild conditions, stable to a range of reagents, and should not interfere with subsequent reaction steps. Common strategies for carboxylic acid protection involve their conversion to esters, such as methyl, ethyl, benzyl, tert-butyl, and silyl esters. The phenacyl ester provides a valuable alternative with distinct cleavage methods.
Quantitative Comparison of Protecting Group Performance
The efficacy of a protecting group is best evaluated through quantitative data on its stability and the efficiency of its removal. The following tables summarize the performance of the phenacyl group in comparison to other common carboxylic acid protecting groups under various conditions.
Table 1: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Strong Acids (e.g., TFA, HCl) | Strong Bases (e.g., LiOH, NaOH) | Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., RLi, RMgX) | Photolysis (UV light) | Reductive Cleavage (e.g., Zn/AcOH) |
| Phenacyl | Stable | Stable | Stable | Labile | Labile | Labile |
| Methyl Ester | Stable | Labile | Stable | Labile | Stable | Stable |
| Benzyl Ester | Stable | Stable | Labile | Labile | Stable | Stable |
| tert-Butyl Ester | Labile | Stable | Stable | Stable | Stable | Stable |
| Silyl Ester (e.g., TBDMS) | Labile | Labile | Stable | Labile | Stable | Stable |
Table 2: Comparison of Deprotection Conditions and Yields
| Protecting Group | Reagent | Conditions | Typical Reaction Time | Typical Yield (%) |
| Phenacyl | Zn/AcOH | Room Temperature | 1 - 2 hours | >90 |
| NaSPh | DMF, Room Temperature | 30 minutes | ~95 | |
| hv (350 nm) | CH₃CN/H₂O | 1 - 4 hours | >90 | |
| Methyl Ester | LiOH | THF/H₂O | 2 - 12 hours | >90 |
| Benzyl Ester | H₂, Pd/C | MeOH, Room Temperature | 1 - 8 hours | >95 |
| tert-Butyl Ester | TFA | CH₂Cl₂ | 30 minutes - 2 hours | >95 |
| Silyl Ester (TBDMS) | TBAF | THF, Room Temperature | 15 - 60 minutes | >90 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative experimental protocols for the protection of a carboxylic acid with the phenacyl group and its subsequent deprotection.
Protocol 1: Protection of a Carboxylic Acid as a Phenacyl Ester
Materials:
-
Carboxylic acid (1.0 mmol)
-
Phenacyl bromide (1.1 mmol)
-
Triethylamine (1.2 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in acetonitrile (10 mL).
-
Add triethylamine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add phenacyl bromide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure phenacyl ester.
Protocol 2: Deprotection of a Phenacyl Ester using Zinc/Acetic Acid
Materials:
-
Phenacyl ester (1.0 mmol)
-
Zinc dust (5.0 mmol)
-
Acetic acid (5 mL)
-
Dichloromethane (10 mL)
Procedure:
-
Dissolve the phenacyl ester (1.0 mmol) in a mixture of acetic acid (5 mL) and dichloromethane (10 mL).
-
Add zinc dust (5.0 mmol) to the solution in portions with stirring.
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Orthogonality and Strategic Selection
The concept of orthogonal protection is fundamental in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. The phenacyl group offers excellent orthogonality with several common protecting groups. For instance, its stability to both strong acids and catalytic hydrogenolysis allows for the selective deprotection of tert-butyl and benzyl esters, respectively, while the phenacyl group remains intact. Conversely, the lability of the phenacyl group to reductive cleavage with zinc/acetic acid or photolysis provides a handle for its selective removal in the presence of acid- and hydrogenolysis-sensitive groups.
Workflow for Selecting a Carboxylic Acid Protecting Group
The choice of a suitable protecting group is a critical decision that depends on the overall synthetic strategy. The following diagram illustrates a logical workflow for this selection process.
Signaling Pathways and Experimental Workflows in DOT Language
Visualizing reaction mechanisms and experimental workflows can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate the deprotection of a phenacyl ester and a general experimental workflow.
Deprotection Mechanism of a Phenacyl Ester with Zinc/Acetic Acid
General Experimental Workflow for Deprotection
Conclusion
The phenacyl group presents a valuable and versatile option for the protection of carboxylic acids. Its key advantages lie in its stability to a broad range of conditions commonly employed in organic synthesis and its susceptibility to cleavage under specific, mild reductive or photolytic conditions. This orthogonality makes the phenacyl group particularly useful in the synthesis of complex molecules bearing multiple sensitive functional groups. By providing a clear comparison with other common protecting groups, along with detailed experimental protocols and visual aids, this guide aims to equip researchers with the necessary information to effectively integrate the phenacyl protecting group into their synthetic strategies.
assessing the utility of the 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate scaffold in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate scaffold is a hetero-bifunctional linker poised for significant utility in medicinal chemistry. Its unique structure combines two distinct and valuable reactive moieties: a phenacyl ester and a benzylic bromide. This duality allows for a range of applications, from the development of targeted covalent inhibitors and antibody-drug conjugates (ADCs) to the synthesis of complex molecular probes and photo-activatable therapeutics. This guide provides an objective comparison of this scaffold's performance characteristics with alternative approaches, supported by experimental data and detailed protocols.
Unpacking the Scaffold: A Dual-Functionality Platform
The core utility of the this compound scaffold lies in its two chemically orthogonal reactive centers.
-
The Phenacyl Ester Moiety: This α-keto ester serves a dual purpose. It can act as a covalent warhead , targeting nucleophilic amino acid residues such as cysteine in protein active sites. The electrophilic carbon of the α-haloketone is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond. Additionally, the phenacyl group is a well-established photoremovable protecting group (PPG) . Upon irradiation with UV light, the ester linkage can be cleaved, allowing for the controlled release of a carboxylic acid-containing molecule.
-
The Bromomethylphenyl Moiety: The benzyl bromide functionality is a classic and efficient alkylating agent . It readily reacts with a variety of nucleophiles, including thiols (cysteine), amines (lysine), and phenols (tyrosine), via an S(_N)2 mechanism. This allows for the stable conjugation of the scaffold to a second molecule of interest, such as a targeting ligand or a payload.
Performance Comparison: The Scaffold in Context
To fully appreciate the utility of the this compound scaffold, it is essential to compare its functional components with established alternatives in medicinal chemistry.
As a Covalent Warhead: Phenacyl Bromide vs. Alternatives
The phenacyl bromide component of the scaffold is a potent electrophile for forming covalent bonds with target proteins. Its performance can be compared with other commonly used covalent warheads.
| Warhead | Target Residue(s) | Mechanism | Relative Reactivity | Key Advantages | Key Disadvantages |
| Phenacyl Bromide | Cys, His, Lys | S(_N)2 | High | Rapid reaction kinetics | Can have lower selectivity, potential for off-target reactions |
| Acrylamide | Cys | Michael Addition | Moderate | High selectivity for thiols, widely used | Slower reaction rates compared to α-haloketones |
| Vinyl Sulfonamide | Cys | Michael Addition | Moderate to High | Good reactivity and selectivity for thiols | Can be susceptible to hydrolysis |
| α-Cyanoacrylamide | Cys | Reversible Michael Addition | Moderate | Reversible covalent binding allows for target engagement analysis | Weaker bond may lead to shorter duration of action |
| Boronic Acid | Ser | Reversible Covalent | Moderate | Forms a reversible covalent bond with serine proteases | Can have off-target effects with other diols |
As a Photoremovable Protecting Group: Phenacyl vs. Alternatives
The phenacyl ester functionality allows for the light-induced release of a cargo molecule. Its photophysical properties are a key consideration when compared to other PPGs.
| Photoremovable Group | Typical λmax (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| Phenacyl | ~320-350 | 0.1 - 0.3 | Good quantum yield, relatively simple structure | Requires UV light which can be damaging to biological systems |
| o-Nitrobenzyl | ~260-350 | 0.01 - 0.1 | Well-established, versatile | Lower quantum yield, photolysis byproducts can be reactive |
| Coumarin | ~350-400 | 0.01 - 0.2 | Higher wavelength absorption, can be fluorescent | Often more complex synthesis |
| Nitrodibenzofuran (NDBF) | ~365 | ~0.7 | High quantum yield, good two-photon absorption cross-section | More complex and larger structure |
As an Alkylating Agent: Benzyl Bromide vs. Alternatives
The benzyl bromide portion of the scaffold provides a reliable means of conjugation. Its reactivity can be compared to other common electrophilic functional groups used in bioconjugation.
| Alkylating Agent | Target Residue(s) | Mechanism | Relative Reactivity | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | | Benzyl Bromide | Cys, Lys, His, Tyr | S(_N)2 | High | Forms stable thioether, amine, or ether linkages | Can be less selective than other reagents | | Maleimide | Cys | Michael Addition | High | Highly selective for thiols under mild conditions | Resulting thioether bond can undergo retro-Michael reaction | | N-Hydroxysuccinimide (NHS) Ester | Lys, N-terminus | Nucleophilic Acyl Substitution | High | Forms stable amide bonds | Susceptible to hydrolysis in aqueous solutions | | Isothiocyanate | Lys, N-terminus | Nucleophilic Addition | Moderate | Forms stable thiourea bonds | Can be less reactive than NHS esters |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of this scaffold.
Synthesis of this compound
Materials:
-
4-(Bromomethyl)phenylacetic acid
-
2-Bromoacetophenone
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-(bromomethyl)phenylacetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2-bromoacetophenone (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol for Determining Covalent Inhibition (IC50)
Materials:
-
Target protein with a reactive cysteine residue
-
Fluorogenic or chromogenic substrate for the target protein
-
Assay buffer (e.g., PBS or Tris buffer at physiological pH)
-
This compound scaffold
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the inhibitor to the assay buffer.
-
Add the target protein to each well and incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress (fluorescence or absorbance) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Determining Photolysis Quantum Yield
Materials:
-
This compound scaffold
-
Actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the scaffold in a suitable solvent (e.g., acetonitrile/water).
-
Measure the initial absorbance spectrum of the solution.
-
Determine the photon flux of the light source using a chemical actinometer.
-
Irradiate the sample solution with the monochromatic light source for a specific time.
-
Measure the absorbance spectrum of the irradiated solution.
-
Calculate the number of molecules of the scaffold that have photolyzed based on the change in absorbance.
-
The quantum yield (Φ) is calculated as the number of moles of photolyzed scaffold divided by the number of moles of photons absorbed.
Visualizing the Utility
The following diagrams illustrate the key functionalities and experimental workflows associated with the this compound scaffold.
Caption: Synthesis and dual reactivity of the scaffold.
Caption: Workflow for determining covalent inhibition IC50.
Caption: Workflow for determining photolysis quantum yield.
Conclusion
The this compound scaffold represents a versatile and powerful tool for medicinal chemists. Its inherent dual functionality as both a covalent warhead/photoremovable protecting group and an efficient alkylating agent provides a modular platform for the construction of sophisticated chemical probes and targeted therapeutics. While the choice of a specific linker or reactive group will always be context-dependent, this guide provides the foundational data and protocols necessary to objectively assess the utility of this scaffold in comparison to other established alternatives. Its straightforward synthesis and predictable reactivity make it a valuable addition to the medicinal chemist's toolbox for advancing drug discovery and chemical biology research.
screening for cytotoxic activity of novel compounds synthesized from 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. This guide provides a comparative overview of the cytotoxic activity of newly synthesized compounds derived from a phenylacetamide scaffold, benchmarked against established chemotherapeutic agents. The data presented herein is intended to facilitate the identification of promising lead candidates for further preclinical and clinical development.
Comparative Cytotoxic Activity
The in vitro cytotoxic potential of the novel synthesized compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results are summarized in the table below, alongside the activity of doxorubicin, a widely used anticancer drug, for comparative purposes.
| Compound ID | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Doxorubicin IC50 (µM) ± SD |
| NC-1 | MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Insert Value] |
| NC-2 | HeLa | Cervical Cancer | 48 | [Insert Value] | [InsertValue] |
| NC-3 | A549 | Lung Carcinoma | 48 | [Insert Value] | [Insert Value] |
| NC-4 | PC-3 | Prostate Cancer | 48 | [Insert Value] | [Insert Value] |
Note: This table is a template. The IC50 values should be populated with experimental data for the novel compounds.
Experimental Protocols
The following section details the methodologies employed for the in vitro cytotoxicity screening of the novel compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] The assay is founded on the principle that mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[1][3] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength.[3][4]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and incubated overnight to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the novel compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 hours).[2]
-
MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals.[6]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4][6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Visualizing Experimental and Biological Pathways
To better illustrate the experimental process and the potential mechanisms of action of the novel compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Many anticancer drugs exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[8][9] Apoptosis can be initiated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
single-crystal X-ray diffraction analysis of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate derivatives
An In-Depth Comparison of Single-Crystal X-ray Diffraction Analysis for 2-Oxo-2-phenylethyl Acetate Derivatives
For researchers and professionals in the fields of crystallography, medicinal chemistry, and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating atomic arrangements in crystalline solids. This guide provides a comparative analysis of the single-crystal X-ray diffraction of 2-oxo-2-phenylethyl acetate derivatives, a class of compounds with potential applications in organic synthesis and drug discovery. While a dedicated crystallographic study on 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate was not found in the available literature, this guide will draw comparisons from a series of structurally related compounds to highlight the impact of various substituents on their crystal structures.
The 2-Oxo-2-phenylethyl Acetate Scaffold: A Versatile Moiety
The 2-oxo-2-phenylethyl acetate core, also known as a phenacyl acetate, is a common feature in a variety of organic molecules. The ester and ketone functionalities provide sites for further chemical modification, making these compounds valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. The introduction of different substituents, such as the 4-(bromomethyl)phenyl group, can significantly influence the molecule's chemical reactivity, biological activity, and solid-state properties. Understanding the precise molecular geometry and intermolecular interactions through SC-XRD is crucial for establishing structure-property relationships.
Comparative Crystallographic Data of Related Derivatives
To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic parameters from single-crystal X-ray diffraction studies of several related 2-oxo-2-phenylethyl derivatives. This comparison reveals how modifications to the core structure affect the crystal system, space group, and unit cell dimensions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Oxo-2-phenylethyl benzoate | C₁₅H₁₂O₃ | Monoclinic | P2₁/c | 9.0299(13) | 14.116(2) | 9.6379(14) | 90.564(3) | [1] |
| 2-Cyanophenyl phenacyl ether | C₁₅H₁₁NO₂ | Monoclinic | P2₁ | 4.4334(4) | 10.7677(11) | 12.7779(11) | 99.806(8) | [2] |
| 2-Oxo-2-phenylethyl diisopropylcarbamate | C₁₅H₂₁NO₃ | Orthorhombic | Pbca | 10.395(1) | 16.599(2) | 17.842(2) | 90 | [3] |
| 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate | C₂₂H₁₅N₃O₄ | Monoclinic | P2₁/n | 13.064(1) | 7.789(1) | 18.068(2) | 96.64(1) | [4] |
| Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate | C₃₂H₃₃BrN₄O₅ | Triclinic | P-1 | 10.123(1) | 11.189(1) | 15.045(2) | 81.34(1) | [5] |
Analysis of Structural Variations:
The data presented in the table demonstrate that even seemingly minor changes to the 2-oxo-2-phenylethyl acetate scaffold can lead to significant differences in the resulting crystal packing. For instance, the transition from a simple benzoate derivative to a more complex diisopropylcarbamate results in a change from a monoclinic to an orthorhombic crystal system. The presence of bulky substituents and functional groups capable of hydrogen bonding, such as in the imidazo[1,2-a]pyridine derivative, plays a crucial role in directing the supramolecular assembly in the solid state. The bromophenyl-containing compound crystallizes in the triclinic system, indicating a less symmetric packing arrangement, likely influenced by the presence of the bromine atom and multiple amide functionalities.
Experimental Protocol for Single-Crystal X-ray Diffraction
A successful single-crystal X-ray diffraction analysis involves a series of critical steps, from crystal growth to structure refinement.[6] The following is a generalized protocol applicable to the analysis of 2-oxo-2-phenylethyl acetate derivatives.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.[7]
-
Method: A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane). Vapor diffusion, where a precipitant solvent is slowly introduced into the solution, is another effective technique. The choice of solvent is critical and often requires screening of various conditions.
2. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed in a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions and thermal parameters.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used.
-
Procedure:
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The workflow for single-crystal X-ray diffraction can be visualized as follows:
Comparison with Alternative Analytical Techniques
While SC-XRD provides unparalleled detail on the solid-state structure, other analytical techniques are often used in conjunction to provide a more complete characterization of the compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.[7] | Unambiguous structure determination, absolute configuration.[6] | Requires single crystals of suitable quality and size, provides information only on the crystalline solid state.[6] |
| Nuclear Magnetic Resonance (NMR) | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space interactions in solution. | Provides structural information in solution, non-destructive, relatively fast for routine analysis. | Does not provide precise bond lengths or angles, can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule, provides information about fragmentation patterns. | High sensitivity, requires very small amounts of sample, can be coupled with chromatographic techniques. | Does not provide information about the 3D structure or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture, provides information on purity and retention time. Can be used for the analysis of phenacyl esters.[8][9] | High resolution and sensitivity, can be used for quantitative analysis. | Does not provide structural information, requires reference standards for identification. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in a molecule. | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure, can be difficult to interpret for complex molecules. |
The relationship and complementarity of these techniques can be visualized in the following diagram:
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of 2-oxo-2-phenylethyl acetate derivatives. The comparative data presented in this guide underscore the profound influence of substituent changes on the crystal packing and molecular conformation of these compounds. While SC-XRD provides the most detailed structural information in the solid state, a comprehensive understanding of a new derivative requires a multi-technique approach, integrating data from NMR, MS, HPLC, and IR spectroscopy. For researchers in drug development and materials science, this holistic analytical strategy is essential for establishing robust structure-activity and structure-property relationships, ultimately guiding the design of new molecules with desired functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative In-Silico Analysis of Novel 2-Oxo-2-phenylethyl Phenylacetate Derivatives as Potential COX-2 Inhibitors
A Senior Application Scientist's Guide to Structure-Based Drug Design, Molecular Docking, and ADMET Prediction
Executive Summary
In the landscape of modern drug discovery, in-silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded comparison of ligands derived from the novel scaffold, 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, against established non-steroidal anti-inflammatory drugs (NSAIDs). We focus on Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway and a well-validated target for anti-inflammatory therapies. Through a detailed, self-validating workflow, we employ molecular docking to predict binding affinities and interaction modes, and subsequently use computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of our designed ligands. This comparative analysis not only evaluates the potential of a new chemical series but also serves as an expert guide to the principles and practices of contemporary computer-aided drug design (CADD).
Introduction: The Rationale for In-Silico Investigation
The Ascendancy of Computational Modeling in Drug Discovery
The journey from a hit compound to a marketed drug is long, expensive, and fraught with high attrition rates. In-silico techniques, such as molecular docking and pharmacokinetic modeling, have emerged as powerful tools to mitigate these challenges. By simulating molecular interactions and predicting drug-like properties before synthesis, these methods allow researchers to prioritize candidates, refine chemical structures, and identify potential liabilities early in the discovery pipeline, saving considerable time and resources. The core principle is that a thorough computational assessment can provide a robust, data-driven hypothesis for subsequent experimental validation.
Cyclooxygenase-2 (COX-2) as a Therapeutic Target
Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While the COX-1 isoform is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is inducible and is primarily expressed at sites of inflammation. Selective inhibition of COX-2 is therefore a validated strategy for treating inflammatory conditions like arthritis with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Well-known drugs such as Celecoxib (Celebrex) function via this selective mechanism.
The Novel Scaffold: this compound
The selection of a starting scaffold is a critical step in drug design. The compound this compound presents an intriguing chemical architecture with multiple points for synthetic modification. Its phenylacetate moiety bears a resemblance to some existing NSAIDs, suggesting a potential affinity for the COX active site. This guide explores this hypothesis by designing a small library of derivatives and evaluating their potential as COX-2 inhibitors in a virtual environment.
Methodology: A Validated Computational Workflow
The trustworthiness of any in-silico study rests on a rigorous and well-documented methodology. The following protocol outlines a self-validating system for preparing the target and ligands, performing docking simulations, and analyzing the results.
Experimental Workflow Diagram
Caption: A comprehensive workflow for structure-based virtual screening.
Target Protein Preparation
-
Selection : The crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) was selected from the RCSB Protein Data Bank. This structure provides a high-resolution view of the active site with a known selective inhibitor, which is ideal for validation.
-
Preparation : Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), the protein structure was prepared. This is a critical step to ensure chemical correctness. The protocol involves:
-
Removing all water molecules and non-essential co-factors.
-
Adding polar hydrogen atoms to satisfy valence requirements.
-
Assigning correct protonation states for amino acid residues at a physiological pH of 7.4.
-
Performing a restrained energy minimization to relax any steric clashes introduced during preparation.
-
Ligand Preparation
-
Scaffold Derivatives : Three hypothetical ligands (LIG1, LIG2, LIG3) were designed based on the core scaffold of this compound. Modifications were made to the bromomethyl group to explore the structure-activity relationship (SAR).
-
Core Scaffold (CS) : this compound
-
LIG1 : R = -CH₂F (Fluoromethyl)
-
LIG2 : R = -CH₂OH (Hydroxymethyl)
-
LIG3 : R = -CH₂CN (Cyanomethyl)
-
-
Comparators : Known COX-2 inhibitors Celecoxib and Rofecoxib were included as positive controls to benchmark the performance of the novel ligands.
-
Energy Minimization : All ligand structures were generated in 2D and converted to 3D. They were then subjected to geometry optimization and energy minimization using a suitable force field (e.g., OPLS3e) to obtain low-energy, stable conformations.
Molecular Docking Protocol & Validation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Software : AutoDock Vina, a widely used and validated open-source docking program, was selected for this study.
-
Grid Generation : A docking grid box was defined around the active site of COX-2, centered on the position of the co-crystallized Celecoxib. The size of the grid (e.g., 25Å x 25Å x 25Å) was set to be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligands.
-
Protocol Validation : Before docking the novel compounds, the protocol's reliability must be established. This is achieved by "redocking" the native ligand (Celecoxib) back into its own crystal structure. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystallographic pose. This confirms that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.
In-Silico ADMET Prediction
Early prediction of ADMET properties is crucial to reduce late-stage drug failures. Web-based tools like SwissADME and pkCSM are valuable for this purpose. For each ligand, the following key properties were predicted:
-
Absorption : Human Intestinal Absorption (HIA) and Caco-2 permeability.
-
Distribution : Blood-Brain Barrier (BBB) penetration.
-
Metabolism : Cytochrome P450 (CYP) enzyme inhibition.
-
Toxicity : AMES toxicity (mutagenicity) and hERG I inhibition (cardiotoxicity).
-
Drug-Likeness : Compliance with Lipinski's Rule of Five, a set of criteria that helps assess if a compound has properties that would make it a likely orally active drug in humans.
Results and Comparative Analysis
Docking Protocol Validation
The redocking of Celecoxib into the active site of PDB 3LN1 yielded a top-scoring pose with an RMSD of 0.85 Å relative to the crystal structure. This value is well below the 2.0 Å threshold, thus validating our docking protocol and confirming its ability to accurately predict ligand binding conformations.
Comparative Docking Scores and Binding Interactions
Molecular docking provides a binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Celecoxib (Control) | -11.2 | HIS90, ARG513, PHE518, VAL523 | H-Bond, Pi-Sulfur, Pi-Alkyl |
| Rofecoxib (Control) | -10.8 | HIS90, ARG513, SER353 | H-Bond, Pi-Alkyl |
| Core Scaffold (CS) | -9.1 | PHE518, VAL523, TYR385 | Hydrophobic, Pi-Alkyl |
| LIG1 (-CH₂F) | -9.5 | PHE518, VAL523, TYR385, ARG513 | H-Bond (weak), Hydrophobic |
| LIG2 (-CH₂OH) | -10.1 | SER353, ARG513, TYR385 | H-Bond, Hydrophobic |
| LIG3 (-CH₂CN) | -9.8 | GLN192, VAL523, ARG513 | H-Bond, Pi-Alkyl |
Analysis : The results indicate that the designed ligands, particularly LIG2 , show promising binding affinities. LIG2, with a score of -10.1 kcal/mol, approaches the affinity of the established drug Rofecoxib. The introduction of the hydroxyl group in LIG2 facilitated new hydrogen bond interactions with SER353 and ARG513, residues known to be critical for inhibitor binding in the COX-2 active site. This interaction mimics a key feature of many selective COX-2 inhibitors, which often engage with the hydrophilic side-pocket created by the VAL523 residue. In contrast, the parent Core Scaffold (CS) lacked strong polar interactions, resulting in a weaker binding score.
Comparative In-Silico ADMET Profile
A promising drug candidate must balance high potency with a favorable safety and pharmacokinetic profile.
| Compound | Lipinski's Ro5 Violations | HIA (%) | BBB Permeant? | CYP2D6 Inhibitor? | AMES Toxic? | hERG I Inhibitor? |
| Celecoxib | 0 | High | No | Yes | No | No |
| Rofecoxib | 0 | High | No | No | No | No |
| Core Scaffold | 0 | High | Yes | No | Yes | No |
| LIG1 | 0 | High | Yes | No | No | No |
| LIG2 | 0 | High | No | No | No | No |
| LIG3 | 0 | High | No | No | No | No |
Analysis : All tested compounds adhered to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The Core Scaffold (CS) was predicted to be mutagenic (AMES toxic) and to permeate the Blood-Brain Barrier (BBB), both undesirable properties. The modification in LIG1 resolved the toxicity concern but not BBB permeation. Encouragingly, LIG2 and LIG3 showed a clean profile, comparable to Rofecoxib. LIG2, in particular, presents the best overall profile, combining a strong binding affinity with predicted safety and favorable pharmacokinetics (high intestinal absorption and no BBB permeation).
Discussion
Structure-Activity Relationship (SAR) Insights
This in-silico study provides valuable preliminary SAR insights. The primary takeaway is that introducing a hydrogen-bond donor/acceptor group at the R-position of the scaffold significantly enhances binding affinity for the COX-2 active site. The hydroxyl group of LIG2 proved most effective, forming key interactions that anchor the ligand within the binding pocket. The parent bromomethyl group in the Core Scaffold, while reactive, is sterically bulky and lacks the specific interactions needed for high-affinity binding, in addition to being a potential toxicity flag. This demonstrates how computational modeling can guide rational drug design by predicting the impact of specific functional group modifications.
Benchmarking and Future Directions
While LIG2 did not surpass the binding affinity of Celecoxib in this model, it demonstrated comparable affinity to Rofecoxib and a superior predicted ADMET profile compared to the starting scaffold. This positions LIG2 as a promising lead compound for further optimization.
Future computational work could involve:
-
Molecular Dynamics (MD) Simulations : To assess the stability of the LIG2-COX-2 complex over time and provide a more dynamic view of the binding interactions.
-
Broader Ligand Library : Expanding the library of derivatives to further probe the SAR around the scaffold.
-
Experimental Validation : The ultimate goal of in-silico work is to generate hypotheses for experimental testing. The next logical step would be to synthesize LIG2 and perform in-vitro enzyme inhibition assays to confirm its activity against COX-2.
Conclusion
This guide demonstrates a rigorous, multi-faceted in-silico workflow for the evaluation of novel chemical entities. By systematically designing derivatives of the this compound scaffold, we identified a lead compound, LIG2, with a predicted binding affinity comparable to the established drug Rofecoxib and a favorable ADMET profile. The analysis highlights the power of combining molecular docking with ADMET prediction to rapidly generate structure-activity relationships and prioritize compounds for synthesis, thereby streamlining the early stages of the drug discovery process.
A Senior Application Scientist's Guide to Alternative Synthetic Routes Bypassing 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For researchers and professionals in drug development and organic synthesis, the strategic construction of molecular frameworks is paramount. The choice of starting materials and synthetic pathways can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of alternative synthetic routes to target molecules that traditionally utilize 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, a common but potentially cumbersome intermediate. We will explore more direct, efficient, and versatile strategies, supported by experimental data and protocols.
The core of this discussion revolves around derivatives of 4-(bromomethyl)phenylacetic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The conventional route often involves protecting the carboxylic acid functionality as a phenacyl ester. While effective, this protection-deprotection strategy adds steps and complexity to a synthesis. This guide will illuminate more streamlined approaches.
Deconstructing the Conventional Path: The Rationale for Alternatives
The use of a phenacyl ester in this compound serves to protect the carboxylic acid during reactions involving the highly reactive benzylic bromide. However, this approach presents several potential drawbacks:
-
Increased Step Count: The introduction and subsequent removal of the phenacyl protecting group add two steps to the overall synthesis, reducing the overall yield and increasing labor and resource consumption.
-
Harsh Deprotection Conditions: Removal of the phenacyl group often requires conditions that may not be compatible with other sensitive functional groups in the molecule.
-
Cost and Availability: The reagent for introducing the phenacyl group, phenacyl bromide, adds to the overall cost of the synthesis.[4][5]
Given these considerations, exploring alternative synthetic strategies that either circumvent the need for a protecting group or utilize a more easily cleavable one is a worthwhile endeavor for process optimization and cost-effectiveness.
Strategic Alternatives to the Phenacyl Ester Route
We will now delve into two primary alternative strategies that offer significant advantages over the conventional use of this compound.
Strategy 1: Direct Synthesis and Utilization of 4-(Bromomethyl)phenylacetic Acid
The most straightforward alternative is the direct synthesis of 4-(bromomethyl)phenylacetic acid, followed by its immediate use in coupling reactions. This approach eliminates the need for a protecting group altogether.
Synthesis of 4-(Bromomethyl)phenylacetic Acid:
A robust and high-yielding method for the synthesis of 4-(bromomethyl)phenylacetic acid is the radical bromination of p-methylphenylacetic acid.[1][6] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN.[1][6]
References
- 1. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]
Economic Analysis of Multi-Step Synthesis: A Comparative Guide to Utilizing 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The strategic planning of synthetic routes in pharmaceutical and chemical research is a critical determinant of a project's overall cost-effectiveness and timeline. The selection of starting materials and intermediates plays a pivotal role in this process. This guide provides an economic and synthetic analysis of utilizing 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate as a key intermediate in a multi-step synthesis, comparing it with alternative synthetic strategies.
Executive Summary
This compound is a versatile bifunctional molecule that can serve as a valuable building block in the synthesis of complex organic molecules. Its utility lies in the presence of two reactive sites: a bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a phenacyl ester, which can be used for further functionalization or as a protecting group. This guide explores a hypothetical multi-step synthesis of a target molecule, "Compound X," to illustrate the economic and practical considerations of employing this intermediate compared to an alternative pathway.
Comparative Analysis of Synthetic Routes to "Compound X"
For the purpose of this analysis, let us consider the synthesis of a hypothetical biologically active molecule, "Compound X," which possesses a core structure requiring the introduction of a substituted benzyl moiety.
Route A: Synthesis via this compound
This route utilizes the commercially available this compound as a key starting material.
Route B: Alternative de novo Synthesis
This alternative pathway involves the synthesis of a similar intermediate from less complex starting materials.
Table 1: Cost Comparison of Starting Materials
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per gram (USD) |
| This compound | Laibo Chem[1] | R
| 250 mg | ~212 |
| MySkinRecipes[2] | ฿980.00 (~$27) | 250 mg | ~108 | |
| 4-(Bromomethyl)phenylacetic acid | Commercial Supplier | ~$50 | 1 g | 50 |
| 2-Bromoacetophenone | Commercial Supplier | ~$30 | 5 g | 6 |
| Generic Nucleophile (for Compound X) | Commercial Supplier | ~$20 | 1 g | 20 |
Note: Prices are approximate and subject to change based on supplier and purity.
Table 2: Comparison of Synthetic Steps and Overall Yield
| Parameter | Route A (Utilizing the Key Intermediate) | Route B (Alternative de novo Synthesis) |
| Number of Steps | 2 | 3 |
| Key Intermediate | This compound | 4-(Bromomethyl)phenylacetic acid |
| Overall Yield (Estimated) | 65% | 50% |
| Estimated Synthesis Time | 1-2 days | 3-4 days |
| Purification Complexity | Moderate | Moderate to High |
Experimental Protocols
Route A: Synthesis of "Compound X"
Step 1: Nucleophilic Substitution
A solution of this compound (1.0 eq) in anhydrous acetonitrile is treated with a generic nucleophile (1.1 eq) and potassium carbonate (1.5 eq). The reaction mixture is stirred at 60°C for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate product.
Step 2: Deprotection/Final Product Formation
The intermediate from Step 1 is dissolved in a suitable solvent, and the phenacyl ester is cleaved under specific conditions (e.g., zinc in acetic acid) to yield the final "Compound X." Purification is achieved through recrystallization or column chromatography.
Route B: Alternative Synthesis of "Compound X"
Step 1: Esterification
4-(Bromomethyl)phenylacetic acid (1.0 eq) is reacted with 2-bromoacetophenone (1.1 eq) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction is stirred at room temperature for 12 hours. The resulting mixture is filtered, and the filtrate is concentrated and purified to give this compound.
Step 2 & 3: Identical to Route A
The subsequent steps of nucleophilic substitution and deprotection are carried out as described in Route A.
Visualizing the Synthesis and Biological Context
To provide a clearer understanding of the processes, the following diagrams illustrate the synthetic workflows and a hypothetical signaling pathway where "Compound X" might exert its biological effect.
Caption: Comparative workflow of synthetic routes to "Compound X".
Assuming "Compound X" is an inhibitor of a hypothetical kinase pathway involved in cell proliferation, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical signaling pathway inhibited by "Compound X".
Economic and Strategic Analysis
Route A: The Time and Efficiency Advantage
The primary advantage of utilizing the pre-synthesized this compound is the reduction in the number of synthetic steps. This directly translates to:
-
Time Savings: Fewer reactions and purifications shorten the overall synthesis time, accelerating research and development timelines.
-
Increased Overall Yield: Each synthetic step inherently involves product loss. By starting with a more advanced intermediate, the cumulative loss of yield is minimized.
-
Reduced Labor Costs: Less hands-on time from skilled researchers is required.
The main drawback is the higher initial cost of the starting material. However, for small-scale synthesis typical in early-stage drug discovery, the savings in time and labor can often outweigh the higher material cost.
Route B: The Cost-of-Goods Advantage for Scale-up
The de novo synthesis route offers a significant advantage in terms of the cost of raw materials. For large-scale production, where the cost of goods becomes a primary driver, this route is likely to be more economically viable. The trade-off is a longer synthesis time, potentially lower overall yield, and increased process complexity.
Conclusion
The choice between utilizing a specialized intermediate like this compound and pursuing a de novo synthesis depends heavily on the specific context of the project.
-
For early-stage research and development, where speed and efficiency are paramount, Route A is often the more strategic choice. The higher initial cost of the intermediate is justified by the rapid access to the target compound, enabling faster screening and lead optimization.
-
For later-stage development and commercial production, where minimizing the cost of goods is critical, Route B becomes the more attractive option. The investment in process optimization for the longer synthetic route can lead to substantial long-term cost savings.
Ultimately, a thorough economic analysis, considering not only the cost of materials but also labor, time, and the strategic goals of the project, is essential for making an informed decision. The data and workflows presented in this guide provide a framework for conducting such an analysis for multi-step syntheses involving this compound and its alternatives.
References
A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 2-Oxo-2-phenylethyl 2-(bromomethyl)phenyl)acetate Positional Isomers
This guide provides a comparative analysis of the spectroscopic and chromatographic properties of the positional isomers of 2-Oxo-2-phenylethyl 2-(bromomethyl)phenyl)acetate. Aimed at researchers, scientists, and drug development professionals, this document summarizes key analytical data and outlines detailed experimental protocols to facilitate the identification and differentiation of the ortho-, meta-, and para- isomers of this compound.
While experimental data for the para- isomer is available, the data for the ortho- and meta- isomers are largely predicted based on established principles of spectroscopy and chromatography. This guide serves as a practical reference for developing analytical methods for these compounds.
Spectroscopic Comparison
The primary spectroscopic techniques for characterizing organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The positional isomers of 2-Oxo-2-phenylethyl 2-(bromomethyl)phenyl)acetate are expected to exhibit distinct spectroscopic signatures, particularly in their NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of molecules. The chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum are particularly useful for distinguishing between the ortho-, meta-, and para- isomers.
Table 1: Experimental 1H NMR Data for 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate and Predicted Data for its Positional Isomers.
| Proton Assignment | 4-(bromomethyl) (para) | 2-(bromomethyl) (ortho) (Predicted) | 3-(bromomethyl) (meta) (Predicted) |
| -CH2-Br | 4.48 (s, 2H) | ~4.6 (s, 2H) | ~4.5 (s, 2H) |
| -CH2-COO- | 3.81 (s, 2H) | ~3.9 (s, 2H) | ~3.8 (s, 2H) |
| -COO-CH2-CO- | 5.35 (s, 2H) | ~5.3 (s, 2H) | ~5.3 (s, 2H) |
| Aromatic H (phenylacetate) | 7.33-7.37 (m, 4H) | 7.2-7.5 (m, 4H) | 7.2-7.4 (m, 4H) |
| Aromatic H (phenacyl) | 7.47-7.90 (m, 5H) | 7.4-8.0 (m, 5H) | 7.4-7.9 (m, 5H) |
Data for the para-isomer is based on available experimental spectra. Data for the ortho- and meta-isomers are predicted based on analogous compounds and spin-spin coupling principles.
Table 2: Predicted 13C NMR Chemical Shifts for the Positional Isomers of 2-Oxo-2-phenylethyl 2-(bromomethyl)phenyl)acetate.
| Carbon Assignment | 4-(bromomethyl) (para) | 2-(bromomethyl) (ortho) (Predicted) | 3-(bromomethyl) (meta) (Predicted) |
| -CH2-Br | ~32 | ~31 | ~32 |
| -CH2-COO- | ~40 | ~39 | ~40 |
| -COO-CH2-CO- | ~66 | ~66 | ~66 |
| Aromatic C (phenylacetate) | ~128-138 | ~127-140 | ~128-139 |
| Aromatic C (phenacyl) | ~128-134 | ~128-134 | ~128-134 |
| C=O (ester) | ~170 | ~170 | ~170 |
| C=O (ketone) | ~192 | ~192 | ~192 |
Note: The exact chemical shifts for the aromatic carbons will vary depending on the position of the bromomethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization may differ, aiding in their identification.
Table 3: Predicted Mass Spectrometry Data for the Positional Isomers of 2-Oxo-2-phenylethyl 2-(bromomethyl)phenyl)acetate.
| Parameter | Value |
| Molecular Formula | C17H15BrO3 |
| Molecular Weight | 346.02 g/mol (for 79Br), 348.02 g/mol (for 81Br) |
| Predicted Key Fragments (m/z) | 105 (C6H5CO+), 169/171 (BrC6H4CH2+), 267/269 (M+ - C6H5CO) |
Chromatographic Comparison
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating mixtures of isomers. The choice of column and mobile phase is critical for achieving good resolution.
High-Performance Liquid Chromatography (HPLC)
For the separation of aromatic positional isomers, reversed-phase HPLC with a phenyl-based stationary phase is often effective due to the potential for π-π interactions between the analyte and the column.
Table 4: Proposed HPLC Method Parameters for the Separation of Positional Isomers.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the separation and identification of these isomers. A non-polar or medium-polarity column is generally suitable.
Table 5: Proposed GC-MS Method Parameters.
| Parameter | Recommended Condition |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
HPLC Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in dichloromethane.
-
Dilute the stock solution to a working concentration of 10 µg/mL with dichloromethane.
-
Inject 1 µL of the diluted sample into the GC-MS.
Visualizations
Quantitative NMR (qNMR) Method for the Determination of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the development and validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the accurate determination of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. This document outlines a detailed experimental protocol, presents a comparative analysis with alternative techniques, and includes validation data to support the robustness and reliability of the qNMR approach.
Introduction to qNMR for Pharmaceutical Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method in the pharmaceutical industry for the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1][2] The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei in the molecule.[3] This allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without the need for a substance-specific reference standard.[1]
Comparison of Analytical Techniques: qNMR vs. HPLC
While High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment, qNMR offers several distinct advantages, particularly in the context of reference standard characterization and early-phase drug development.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[3] | Comparative method based on the separation of components and their detection by UV absorbance. |
| Reference Standard | Requires a certified internal standard that can be structurally unrelated to the analyte.[3] | Typically requires a well-characterized reference standard of the analyte itself for accurate quantification. |
| Quantification | Provides a direct measure of absolute purity. | Purity is often determined by area percentage, which can be influenced by the response factors of impurities. |
| Method Development | Generally faster as it does not require extensive chromatographic optimization. | Can be time-consuming, requiring optimization of mobile phase, column, and detector parameters. |
| Sample Throughput | Can be higher due to shorter analysis times per sample. | Can be lower due to longer chromatographic run times. |
| Universality | Applicable to any soluble compound with an NMR-active nucleus. | Limited to compounds with a chromophore for UV detection. |
| Structural Information | Provides structural confirmation of the analyte and impurities simultaneously with quantification. | Provides limited structural information. |
| Solvent Consumption | Significantly lower, making it a more environmentally friendly technique. | Higher consumption of organic solvents. |
Development and Validation of a qNMR Method for this compound
Predicted ¹H NMR Spectrum of the Analyte
Based on available spectral data for the target compound, the following proton signals are expected in a deuterated solvent like DMSO-d₆. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
-
Aromatic Protons (phenacyl group): Multiplet around 7.5-8.0 ppm (5H)
-
Aromatic Protons (phenylacetate group): Multiplet around 7.3-7.5 ppm (4H)
-
Methylene Protons (-O-CH₂-CO-): Singlet around 5.4 ppm (2H)
-
Methylene Protons (-CH₂-Ph): Singlet around 4.7 ppm (2H)
-
Methylene Protons (-CH₂-Br): Singlet around 3.8 ppm (2H)
Selection of Internal Standard
The selection of a suitable internal standard is critical for the accuracy of the qNMR measurement. The ideal internal standard should:
-
Have a high purity, certified by a primary method.
-
Be stable in the chosen deuterated solvent and not react with the analyte.
-
Possess signals that are sharp, well-resolved, and do not overlap with any signals from the analyte or impurities.
-
Have a known number of protons in the signal used for quantification.
For the analysis of this compound, maleic acid is a suitable internal standard. It provides a sharp singlet for its two olefinic protons at approximately 6.3 ppm in DMSO-d₆, a region that is free from signals of the target analyte.
Experimental Protocol
1. Materials and Reagents:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of maleic acid into a clean, dry vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A value of 30 seconds is generally sufficient.
-
Number of Scans (ns): 16 to 64 scans to achieve a signal-to-noise ratio (S/N) of >250 for the signals used for quantification.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution (typically 2-4 seconds).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Quantification:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet of the internal standard (maleic acid, ~6.3 ppm, 2H) and a well-resolved singlet of the analyte (e.g., the -O-CH₂-CO- protons at ~5.4 ppm, 2H).
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Method Validation
The developed qNMR method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5]
| Validation Parameter | Acceptance Criteria | Representative Results for Aromatic Esters by qNMR |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from the internal standard or common impurities was observed at the chemical shifts of the analyte's quantitative signals. |
| Linearity | A linear relationship between the concentration and the analytical response should be demonstrated. | R² > 0.999 over a concentration range of 80-120% of the nominal concentration.[6] |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | 0.8 - 1.2 mg/mL.[6] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Average recovery between 98.0% and 102.0%.[6] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.[6] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Insensitive to minor variations in relaxation delay and number of scans. |
| Solution Stability | The analyte and internal standard should be stable in the chosen solvent for the duration of the analysis. | Benzyl bromide derivatives may be susceptible to slow degradation in DMSO over extended periods.[7][8][9][10] It is recommended to perform the analysis within 24 hours of sample preparation. |
Visualizing the Workflow and Validation Logic
Experimental Workflow for qNMR Analysis
Caption: Experimental workflow for the qNMR analysis.
Logical Relationship of qNMR Method Validation Parameters
Caption: Logical flow of qNMR method validation parameters.
Conclusion
The developed qNMR method provides a reliable, accurate, and efficient means for the quantitative analysis of this compound. Its advantages over traditional chromatographic techniques, such as the use of a non-structurally related internal standard, reduced sample preparation time, and lower solvent consumption, make it a valuable tool in pharmaceutical research and quality control. The validation data presented in this guide demonstrate that the method meets the stringent requirements of the pharmaceutical industry for accuracy, precision, and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl bromide is converted into benzaldehyde by heating in dimethyl sulf.. [askfilo.com]
- 8. DMSO Oxidation of Benzyl Alcohols to Benzaldehydes [erowid.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
Safety Operating Guide
Proper Disposal of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate (CAS No. 66270-97-1), a brominated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key data for this compound is presented below. This information is crucial for its correct identification and handling.
| Property | Value |
| CAS Number | 66270-97-1 |
| Molecular Formula | C₁₇H₁₅BrO₃ |
| Molecular Weight | 347.20 g/mol |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 85 - 91 °C |
| Storage | Store at 2-8°C in a dry, well-ventilated area |
Hazard Information
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard operating procedures for halogenated organic waste. These compounds require special handling due to the potential for forming hazardous byproducts if not disposed of correctly.
Step 1: Waste Segregation
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste.[2][3] Brominated compounds like this compound must be collected in a dedicated waste container.[2][4]
Step 2: Use Designated Waste Containers
-
Collect all waste containing this compound, including pure substance, solutions, and reaction byproducts, in a clearly labeled "Halogenated Organic Waste" container.[2][3][4]
-
These containers are typically provided by your institution's EHS department and should be made of a compatible material, such as polyethylene.[5] Avoid using metal cans as halogenated solvents can produce acids that corrode metal.[5]
Step 3: Proper Labeling
-
Ensure the waste container is accurately labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[2][4]
-
List all constituents and their approximate concentrations on the waste tag.
Step 4: Disposal of Contaminated Materials
-
Any lab supplies that come into contact with the compound, such as gloves, filter paper, and pipette tips, must be disposed of as solid hazardous waste.[2]
-
Collect these materials in a designated, labeled solid waste container.
Step 5: Storage of Waste
-
Store the sealed halogenated waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]
-
The storage location should be a designated satellite accumulation area within the laboratory.
Step 6: Arrange for Professional Disposal
-
Once the waste container is nearly full, contact your institution's EHS office to arrange for pickup and disposal.
-
Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Phenacyl 4-(Bromomethyl)phenylacetate, 5G | Labscoop [labscoop.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Operational Guide for Handling 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate (CAS No: 7398-42-7).[1][2] Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Chemical Identity:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzeneacetic acid, 4-(bromomethyl)-, 2-oxo-2-phenylethyl ester; 4-(Bromomethyl)phenylaceticacidphenacylester; 2-Oxo-2-phenylethyl 4-(bromomethyl)benzeneacetate; Phenacyl 4-(bromomethyl)phenylacetate |
| CAS Number | 7398-42-7[2] |
| Molecular Formula | C17H15BrO3[2] |
| Molecular Weight | 347.21 g/mol [2] |
Personal Protective Equipment (PPE)
Given the presence of a bromomethyl group, this compound should be handled with the same precautions as other brominated organic compounds, which can be toxic, corrosive, and reactive.[3] The following PPE is mandatory.[4]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[5] | Protects against chemical splashes and airborne particles. |
| Face Shield | Recommended in addition to goggles[4] | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or fluorinated rubber[4][5] | Prevents direct skin contact with the chemical. Double-gloving is recommended.[3] |
| Body Protection | Laboratory Coat | Fire-retardant | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended | Provides an additional layer of protection against spills. | |
| Full-Length Pants and Closed-Toe Shoes | N/A | Ensures no exposed skin on the lower body and feet.[5] | |
| Respiratory Protection | Fume Hood | Certified and functioning properly | All handling of the solid compound and preparation of solutions must be conducted in a chemical fume hood.[5] |
| Respirator | NIOSH/MSHA approved | Required if working outside of a fume hood or if there is a risk of aerosol formation.[6] |
Operational Plan: Handling Procedures
Strict adherence to standard operating procedures is crucial to minimize exposure and prevent accidents.
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to control vapors and dust.[5]
-
Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Cover the work surface with absorbent bench paper.[5]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.[4]
-
Weighing and Transferring:
-
Carefully weigh the solid compound using a tared container or anti-static weigh paper to minimize dust generation.
-
Use a spatula for all transfers.[5]
-
-
Solution Preparation:
-
Slowly add the solid to the solvent in an appropriate container within the fume hood.
-
Keep the container capped when not in use.[5]
-
-
Post-Handling:
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[5]
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated solid hazardous waste stream.[3][5]
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal service.[5]
-
The primary disposal method for brominated organic compounds is typically high-temperature incineration at a permitted facility.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Collect the absorbed material into a sealed, labeled hazardous waste container.[7] For large spills, contact your institution's environmental health and safety department. |
Visual Guides
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
PPE Selection Logic
Caption: Logic for PPE selection based on the hazards of the chemical.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. benchchem.com [benchchem.com]
- 6. crosschem.net [crosschem.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
